molecular formula C8H8ClNO2 B183144 2-chloro-N-(4-hydroxyphenyl)acetamide CAS No. 2153-11-9

2-chloro-N-(4-hydroxyphenyl)acetamide

Cat. No.: B183144
CAS No.: 2153-11-9
M. Wt: 185.61 g/mol
InChI Key: MOICCNYVOWJAOK-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-hydroxyphenyl)acetamide (CAS 2153-11-9) is a significant chemical intermediate in the synthesis of medicinal, agrochemical, and pharmaceutical compounds . The compound features a chloroacetamide group linked to a 4-hydroxyphenyl ring, a structure confirmed by single-crystal X-ray diffraction to be significantly distorted from planarity with a twist angle of 23.5° between the aromatic and acetamide planes . This molecular configuration, supported by intramolecular C—H⋯O and N—H⋯Cl contacts, facilitates its reactivity and application in further chemical transformations. Key Research Applications: Versatile Synthetic Intermediate: This compound serves as a key building block in organic synthesis. It is commonly used in reactions to form more complex molecules, including the synthesis of novel chloroacetamide derivatives explored for their herbicidal activity . Antibacterial Research: Chloroacetamide derivatives have demonstrated promising in vitro antibacterial activity. Research indicates that the presence of the chlorine atom in the acetamide structure can stabilize the molecule in the target enzyme and improve its antibacterial effect, making it a candidate for the development of new antibacterial agents . Agrochemical Development: As a member of the chloroacetamide class, this compound is of high interest in the discovery of new herbicides. Chloroacetamides primarily act by inhibiting the Very Long Chain Fatty Acid Synthase (VLCFAS), an enzyme crucial for plant growth, leading to the loss of membrane stability in susceptible weeds . The product is intended for research and development purposes only. For Research Use Only. Not for diagnostic or therapeutic use in humans or animals. All sales are subject to our standard terms and conditions of sale.

Properties

IUPAC Name

2-chloro-N-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOICCNYVOWJAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284728
Record name 2-chloro-N-(4-hydroxyphenyl)acetamide
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2153-11-9
Record name 2153-11-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38719
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties & Reactivity of 2-Chloro-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Intermediate

2-Chloro-N-(4-hydroxyphenyl)acetamide (CAS: 16323-09-4) represents a critical "Janus-faced" molecule in pharmaceutical chemistry. To the synthetic chemist, it is a versatile electrophilic scaffold and a direct precursor to Acetaminophen (Paracetamol). To the toxicologist and quality control specialist, it is a process impurity with direct alkylating potential, distinct from the metabolically activated toxicity of Paracetamol itself.

This guide analyzes the molecule’s dual nature, detailing its physicochemical profile, specific alpha-halo reactivity, and the rigorous control strategies required for its management in pharmaceutical workflows.

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a p-hydroxyaniline core acylated with a chloroacetyl group. The presence of the electron-withdrawing chlorine atom at the


-position relative to the carbonyl creates a dipole that significantly alters the reactivity compared to its non-chlorinated analog (Paracetamol).
Table 1: Physicochemical Constants
PropertyValue / CharacteristicStructural Implication
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

MW: 185.61 g/mol
Melting Point 140 – 142 °C (413–415 K)High crystallinity due to intermolecular H-bonding (N-H···O and O-H···O networks).[1][2]
Solubility Soluble: Ethanol, Methanol, AcetoneSlightly Soluble: Cold WaterLipophilicity is increased by the Cl-substituent relative to Paracetamol.
pKa (Phenolic) ~9.5 – 9.9The amide group is neutral; the phenol remains the primary ionizable site at physiological pH.
LogP ~1.2Moderate lipophilicity facilitates membrane permeability.
Crystal System Monoclinic / OrthorhombicDistorted planarity; twist angle ~23.5° between phenyl and amide planes.

Expert Insight: The twist angle mentioned above is critical. It prevents full conjugation of the nitrogen lone pair with the phenyl ring, slightly increasing the nucleophilicity of the phenol oxygen compared to planar systems. This necessitates strict pH control during synthesis to prevent O-acylation.

Synthetic Pathways & Production Logic

The synthesis of this compound relies on the selective N-acylation of p-aminophenol. This reaction competes with O-acylation (ester formation).

Protocol: Selective N-Acylation

Objective: Synthesize the target molecule while suppressing O-acylated byproducts.

Reagents:

  • 4-Aminophenol (1.0 eq)[3]

  • Chloroacetyl chloride (1.2 eq)[3][4]

  • Solvent: Glacial Acetic Acid (or Ethyl Acetate/Water biphasic system)

  • Buffer: Sodium Acetate (saturated)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-aminophenol in glacial acetic acid. Maintain temperature at 0–5°C .

    • Causality: Low temperature reduces the kinetic energy of the system, favoring the reaction with the more nucleophilic amine (

      
      ) over the phenol (
      
      
      
      ).
  • Acylation: Add chloroacetyl chloride dropwise over 30 minutes.

    • Self-Validating Step: Monitor internal temperature. A spike >10°C indicates uncontrolled exotherm, increasing the risk of di-acylation.

  • Buffering: Upon completion (verified by TLC), add saturated sodium acetate solution.

    • Mechanism:[5][6][7][8][9][10] This neutralizes the HCl byproduct, preventing acid-catalyzed hydrolysis or rearrangements.

  • Isolation: Stir at room temperature for 30 minutes. The product precipitates as colorless/white crystals. Filter and wash with cold water.[3]

Graphviz Diagram: Synthesis & Reactivity Flow

The following diagram illustrates the synthetic route and the divergent reactivity pathways (Reduction vs. Alkylation).

SynthesisPathways cluster_0 Reactivity Logic PAP p-Aminophenol (Nucleophile) Target This compound (Target Intermediate) PAP->Target Selective N-Acylation (0-5°C, AcOH) CAC Chloroacetyl Chloride (Electrophile) CAC->Target APAP Acetaminophen (Drug Substance) Target->APAP Reduction (Zn/HCl or H2/Pd) Tox Protein Adducts (Toxicity) Target->Tox SN2 Alkylation (Reaction with Cysteine/GSH)

Caption: Synthetic flow from p-aminophenol to the target, showing the divergence between therapeutic reduction and toxic alkylation.

Electrophilic Reactivity & Chemical Stability

The defining feature of this molecule is the alpha-chloroacetamide moiety. Unlike simple amides, the carbon-chlorine bond is activated for Nucleophilic Substitution (


).
The Mechanism of Alkylation

While Paracetamol requires metabolic activation (CYP450 oxidation) to form the toxic metabolite NAPQI, this compound is directly reactive .

  • Nucleophile: Thiol groups (

    
    ) on biological molecules (e.g., Glutathione, Cysteine residues on proteins).
    
  • Electrophile: The

    
    -carbon attached to the chlorine.
    
  • Process: The sulfur atom attacks the

    
    -carbon, displacing the chloride ion.
    


Implication for Drug Development: If this molecule is present as an impurity in Paracetamol, it can deplete hepatic glutathione (GSH) reserves independently of the NAPQI pathway, potentially lowering the threshold for liver injury.

Stability Profile
  • Hydrolysis: Stable at neutral pH. In strong base (

    
    ), the amide bond may hydrolyze, or the phenol may deprotonate to form a phenolate, which can undergo intramolecular displacement of the chloride (forming a lactam or polymer).
    
  • Photostability: Sensitive to UV light; store in amber containers to prevent homolytic cleavage of the C-Cl bond.

Analytical Characterization

To ensure safety, researchers must employ methods capable of separating this chlorinated impurity from the parent drug.

HPLC Method Strategy (Reverse Phase)

Because of the chlorine atom, the target molecule is more lipophilic than Paracetamol.

  • Column: C18 (Octadecylsilane), e.g., 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 50% B over 15 minutes.

  • Elution Order:

    • p-Aminophenol (Most polar, elutes first)

    • Acetaminophen (Paracetamol)[9][11][12]

    • This compound (Elutes later due to Cl-hydrophobicity)

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Isotope Pattern: The presence of a single Chlorine atom provides a distinct signature.

    • M+H: m/z 186 (for

      
      )
      
    • M+H+2: m/z 188 (for

      
      )
      
    • Ratio: The intensity of the 188 peak will be approximately 33% of the 186 peak. This 3:1 ratio is the definitive confirmation of the monochlorinated impurity.

Graphviz Diagram: Analytical Workflow

AnalyticalWorkflow cluster_detection Detection Logic Sample Crude Sample (Paracetamol + Impurities) HPLC RP-HPLC Separation (C18 Column, Gradient Elution) Sample->HPLC Peak1 Peak 1: p-Aminophenol (tR ~2 min) HPLC->Peak1 Peak2 Peak 2: Paracetamol (tR ~5 min) HPLC->Peak2 Peak3 Peak 3: Target Impurity (tR ~8-10 min) HPLC->Peak3 MS Mass Spec Confirmation (Isotope Ratio 3:1) Peak3->MS Confirm m/z 186/188

Caption: Analytical separation logic based on polarity, highlighting the delayed retention of the chlorinated impurity.

References

  • Synthesis & Crystal Structure: El Moutaouakil Ala Allah, A., et al. (2024).[2] this compound.[2][9] IUCrData. Link[2]

  • Reactivity with Thiols: Lindley, H. (1959). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Division of Protein Chemistry, C.S.I.R.O.[13] Link

  • General Properties: PubChem. N-(4-Chloro-2-hydroxyphenyl)acetamide Compound Summary. National Library of Medicine. Link

  • Paracetamol Impurity Profiling: United States Pharmacopeia (USP). Acetaminophen Monograph: Organic Impurities. (General reference for impurity limits in APAP).
  • Toxicity Mechanism: Kalgutkar, A. S., & Dalvie, D. K. (2015).[7] Bioactivation in Drug Discovery: Mechanisms and Strategies. (Contextualizes alpha-haloacetamide toxicity).

Sources

Technical Guide: Mechanism of Action of 2-chloro-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-chloro-N-(4-hydroxyphenyl)acetamide (also known as


-chloroacetyl-4-aminophenol) acts as a direct-acting electrophilic alkylating agent . Structurally, it is a chlorinated analog of acetaminophen (paracetamol) where the acetyl group bears a chlorine atom. Unlike acetaminophen, which requires metabolic activation by Cytochrome P450 enzymes to generate the reactive metabolite NAPQI, this molecule possesses an intrinsic "warhead"—the 

-chloroacetamide group—that allows it to covalently modify nucleophilic residues (primarily cysteine thiols) on proteins and antioxidants like glutathione (GSH) via an

mechanism.

This guide details the chemical basis of this reactivity, its downstream biological consequences (oxidative stress, mitochondrial dysfunction), and provides validated protocols for assessing its covalent binding efficiency.

Chemical Basis of Reactivity

The core mechanism of action for this compound is defined by the


-chloroacetamide  moiety. In medicinal chemistry and chemoproteomics, this functional group is classified as a covalent warhead.
The Electrophilic Warhead

The carbonyl oxygen of the amide bond withdraws electron density from the adjacent


-carbon. Simultaneously, the chlorine atom acts as an electron-withdrawing leaving group. This creates a highly electrophilic center at the 

-carbon, making it susceptible to nucleophilic attack.
The Reaction Mechanism ( )

The reaction proceeds via a bimolecular nucleophilic substitution (


).
  • Nucleophile Approach: A thiolate anion (

    
    ), such as a deprotonated cysteine residue on a protein or glutathione, attacks the electrophilic 
    
    
    
    -carbon.
  • Transition State: A pentacoordinate transition state forms where the carbon-sulfur bond is forming while the carbon-chlorine bond is breaking.

  • Irreversible Alkylation: The chloride ion (

    
    ) is displaced, resulting in a stable thioether adduct.
    

This mechanism is distinct from the Michael addition associated with NAPQI (the toxic metabolite of paracetamol).

Visualization of Chemical Mechanism

ChemicalMechanism Nucleophile Nucleophile (R-S⁻) (Cysteine/Glutathione) Transition Transition State (Pentacoordinate) Nucleophile->Transition SN2 Attack Electrophile Electrophile (this compound) Electrophile->Transition SN2 Attack Product Stable Thioether Adduct (Irreversible Modification) Transition->Product Bond Formation LeavingGroup Leaving Group (Chloride Ion Cl⁻) Transition->LeavingGroup Displacement

Figure 1: The SN2 reaction pathway showing the alkylation of a thiol nucleophile by the alpha-chloroacetamide warhead.

Biological Mechanism of Action[1][2][3][4][5]

The chemical reactivity described above translates into specific biological outcomes, primarily defined by the depletion of cellular defense mechanisms and the modification of functional proteins.[1]

Glutathione (GSH) Depletion

Glutathione is the cell's primary defense against oxidative stress. The thiol group of GSH reacts rapidly with this compound.

  • Consequence: Rapid depletion of the cytosolic GSH pool.

  • Impact: The cell loses its buffering capacity against Reactive Oxygen Species (ROS).

Protein Adduct Formation

Once GSH is depleted (or if the local concentration of the electrophile is high), the molecule attacks accessible cysteine residues on cellular proteins.

  • Targeting: While

    
    -chloroacetamides display some promiscuity, they preferentially target low-pKa cysteines found in catalytic triads of enzymes (e.g., deubiquitinases, kinases) or redox-sensitive proteins (e.g., Thioredoxin).
    
  • Functional Loss: Covalent modification often leads to steric hindrance or conformational changes that inhibit protein function.

Mitochondrial Dysfunction and Apoptosis

The combined effect of GSH depletion and protein alkylation leads to:

  • Accumulation of ROS.[1]

  • Opening of the Mitochondrial Permeability Transition Pore (MPTP).

  • Release of Cytochrome c and activation of the caspase cascade (Apoptosis) or necrotic cell death depending on ATP levels.

Biological Pathway Visualization

BiologicalPathway Compound This compound GSH Glutathione (GSH) Pool Compound->GSH Alkylation Proteins Functional Proteins (Cys-rich) Compound->Proteins Alkylation Depletion GSH Depletion GSH->Depletion ROS ROS Accumulation Depletion->ROS Loss of antioxidant buffer Adducts Protein-Adduct Formation Proteins->Adducts Mito Mitochondrial Dysfunction Adducts->Mito Enzyme Inhibition ROS->Mito Death Cell Death (Apoptosis/Necrosis) Mito->Death

Figure 2: The cascade from chemical alkylation to cellular toxicity.

Comparative Analysis: Paracetamol vs. Chloro-Analog

Understanding the distinction between the parent drug and this chlorinated analog is vital for researchers using it as a probe.

FeatureAcetaminophen (Paracetamol)This compound
Reactivity Class Pro-drug (Metabolically activated)Direct Electrophile
Reactive Species NAPQI (N-acetyl-p-benzoquinone imine)Parent Molecule
Mechanism Michael Addition (1,4-addition)

Alkylation
Requirement CYP450 Enzymes (Bioactivation)None (Intrinsic reactivity)
Primary Target Hepatic proteins (after metabolism)Any accessible thiol (systemic/local)
Use Case Analgesic/AntipyreticChemical Probe / Toxicant Model

Validated Experimental Protocols

To verify the mechanism of action in a research setting, the following protocols are recommended. These are designed to be self-validating controls.

Protocol A: Thiol Depletion Assay (Ellman’s Reagent)

Objective: Quantify the rate at which the compound depletes free thiols (mimicking GSH depletion).

Materials:

  • Test Compound: this compound (10 mM stock in DMSO).

  • Substrate: L-Cysteine or Glutathione (1 mM in PBS).

  • Reagent: DTNB (Ellman’s Reagent).

  • Buffer: PBS (pH 7.4) + 1 mM EDTA (to prevent metal-catalyzed oxidation).

Procedure:

  • Preparation: Prepare a 100

    
    M solution of L-Cysteine in PBS buffer.
    
  • Incubation: Add the Test Compound at equimolar concentration (100

    
    M). Include a "DMSO only" control (Vehicle) and a "N-ethylmaleimide" control (Positive Control for rapid alkylation).
    
  • Time Course: Incubate at 37°C. Take aliquots at 0, 15, 30, and 60 minutes.

  • Detection: Mix aliquot with DTNB solution.

  • Readout: Measure absorbance at 412 nm.

    • Logic: DTNB reacts with remaining free thiols to produce TNB (yellow).

    • Validation: If the compound acts via the described MoA, absorbance decreases over time compared to the Vehicle.

Protocol B: Mass Spectrometry Binding Confirmation

Objective: Confirm covalent adduct formation on a model protein (e.g., BSA or a specific kinase).

Procedure:

  • Incubation: Incubate protein (10

    
    M) with compound (100 
    
    
    
    M) for 1 hour at pH 7.4.
  • Desalting: Remove excess unbound small molecule using a Zeba spin column or dialysis.

  • Analysis: Perform Intact Protein LC-MS.

  • Data Interpretation: Look for a mass shift (

    
     Mass).
    
    • Calculation: Molecular Weight of Compound (185.6 Da) - Weight of HCl (36.5 Da) = Mass Shift of ~149.1 Da .

    • Note: The loss of Cl and H during the

      
       reaction results in the thioether adduct.
      

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: PubMed Central (PMC) URL:[Link]

  • This compound: Crystal Structure and Hydrogen Bonding. Source: IUCrData / ResearchGate URL:[Link]

  • Nephrotoxicity of 4-aminophenol glutathione conjugate. (Context on aminophenol-glutathione conjugates) Source: PubMed URL:[Link]

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain. (Context on chloroacetamide library screening) Source: Journal of Medicinal Chemistry URL:[Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics. (Structural analogs and toxicity comparison) Source: PubMed Central URL:[Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-Chloro-N-(4-hydroxyphenyl)acetamide

[1]

Executive Summary

Compound: 2-Chloro-N-(4-hydroxyphenyl)acetamide CAS: 1927-06-6 (often associated with derivatives of CAS 140-49-8) Molecular Formula: C



Molecular Weight:12

This technical guide provides a comprehensive spectroscopic profile of this compound.[1] As a structural analog to Acetaminophen (Paracetamol) containing a reactive

1

The following sections detail the structural elucidation using Nuclear Magnetic Resonance (


Structural Analysis & Causality

The spectroscopic signature of this molecule is defined by the interplay between the electron-rich phenol ring and the electron-withdrawing chloroacetamide group.[1]

  • Electronic Push-Pull: The hydroxyl group (-OH) acts as a strong

    
    -donor, shielding the ortho protons.[1] Conversely, the amide nitrogen, though a resonance donor to the carbonyl, is inductively withdrawn by the adjacent chloromethyl group.
    
  • H-Bonding Network: In polar aprotic solvents like DMSO-

    
    , the amide -NH and phenol -OH form strong intermolecular hydrogen bonds with the solvent, resulting in distinct, deshielded singlet peaks downfield (
    
    
    ppm).[1]
  • Reactivity Alert: The methylene protons (

    
    -protons) are significantly deshielded (
    
    
    ppm) due to the combined inductive effects of the carbonyl and the chlorine atom, marking this site as electrophilic (susceptible to S
    
    
    2 attack).
Visualization: Structural Logic & Synthesis

The following diagram outlines the synthesis pathway and the resulting structural logic that dictates the spectroscopic signals.

Gcluster_0Reagentscluster_1Reaction Conditionscluster_2Target AnalytePAPp-Aminophenol(Nucleophile)CondAcOH / NaOAc0-25°C(Schotten-Baumann)PAP->CondCACChloroacetyl Chloride(Electrophile)CAC->CondProdThis compound(C8H8ClNO2)Cond->ProdAcylationNH_ShiftAmide NH(~10.0 ppm)Prod->NH_ShiftH-BondingCH2_Shiftalpha-CH2(~4.2 ppm)Prod->CH2_ShiftInductive Effect

Figure 1: Synthesis pathway from p-aminophenol and chloroacetyl chloride, highlighting key structural features influencing NMR shifts.[1]

Experimental Protocols (Self-Validating Systems)

To ensure reproducible spectra, the following sample preparation protocols must be strictly adhered to.

NMR Sample Preparation[1]
  • Solvent: DMSO-

    
     (99.9% D) is required.[1] Chloroform-
    
    
    is unsuitable due to poor solubility and lack of stabilization for the exchangeable protons (OH/NH), which leads to peak broadening.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

IR Sample Preparation[1][3]
  • Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture absorption which interferes with the OH region.

  • Cleaning: Crystal must be cleaned with isopropanol to remove lipophilic residues before background collection.

Spectroscopic Data Breakdown

Nuclear Magnetic Resonance ( H & C NMR)

The NMR data confirms the para-substitution pattern and the integrity of the chloroacetyl linker.

Table 1:


H NMR Assignments (500 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Explanation
10.23 Singlet (s)1H-NH (Amide)Deshielded by carbonyl anisotropy and H-bonding to DMSO.[1]
9.20 Singlet (s)1H-OH (Phenol)Exchangeable proton; sharp in dry DMSO, broad if wet.[1][3]
7.34 – 7.36 Doublet (

Hz)
2HAr-H (

to OH)
Ortho to the amide group; deshielded by the amide's electron withdrawal.
6.70 – 6.76 Doublet (

Hz)
2HAr-H (

to OH)
Shielded by the strong mesomeric (+M) effect of the hydroxyl oxygen.[1]
4.18 – 4.21 Singlet (s)2H-CH

Cl
Significant deshielding due to adjacent Cl (electronegative) and C=O.[1]

Table 2:


C NMR Assignments (125 MHz, DMSO-

)
Shift (

, ppm)
Carbon TypeAssignment
164.76 C=O[1][3]Amide Carbonyl
153.68 C

(Ar)
Aromatic C-OH (Ipso)
130.0 – 131.5 C

(Ar)
Aromatic C-N (Ipso)
121.15 CH (Ar)Aromatic CH (

to OH)
115.16 CH (Ar)Aromatic CH (

to OH)
43.42 CH

Chloromethyl (

-carbon)
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid identification tool, specifically distinguishing the amide carbonyl from potential ester impurities.

Table 3: Key IR Absorptions (ATR)

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
3385 Stretching (

)
O-H (Phenol)Sharp/Medium.[1] Higher frequency indicates free/non-polymeric OH.
3200 Stretching (

)
N-H (Amide)Broadened by H-bonding.
1640 – 1656 Stretching (

)
C=O[1] (Amide I)Characteristic "Amide I" band. Lower than esters (~1735).
1539 Bending (

)
N-H (Amide II)Coupled with C-N stretch.[1]
769 – 836 Bending (

)
C-H (Ar)Out-of-plane bending indicative of para-substitution.[1]
Mass Spectrometry (MS)

Mass spectrometry is vital for confirming the presence of the chlorine atom via its isotopic signature.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Molecular Ion:

    
     (
    
    
    Cl) and
    
    
    (
    
    
    Cl).[1]
  • Isotope Pattern: A distinct 3:1 intensity ratio between

    
     186 and 188 confirms the presence of a single chlorine atom.
    

Fragmentation Pathway (ESI/EI):

  • 
     (186):  Parent ion.
    
  • Loss of HCl / Cl: Formation of the ketene or radical cation.

  • Characteristic Fragment (

    
     109/110):  Cleavage of the amide bond yields the protonated 
    
    
    -aminophenol species (
    
    
    ), confirming the aromatic core.[1]

MSM_Ion[M+H]+ m/z 186/188 (3:1 Ratio)Frag1Fragment: [M - Cl]+ m/z ~150M_Ion->Frag1Loss of HCl/ClFrag2Fragment: Aminophenol Core m/z ~109/110M_Ion->Frag2Amide Bond Cleavage

Figure 2: Simplified mass spectrometry fragmentation logic for structural confirmation.

References

  • El Moutaouakil Ala Allah, A., et al. (2024).[2][4] this compound.[1][2][3][4][5][6] IUCrData, 9, x241015.[2][4] [Link][1][2][4]

    • Source for Crystal Structure, detailed 1H/13C NMR shifts, and IR d
  • Yusufov, M.S., et al. (2020).[5][6][7] Synthesis of this compound and study of their antimicrobial activity. JournalNX, 6(12), 487-491.[1] [Link]

    • Source for synthesis protocols and melting point verific
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177739, N-(4-Chloro-2-hydroxyphenyl)acetamide. [Link][1]

    • Source for general chemical identifiers and isomeric comparisons.

toxicological profile of 2-chloro-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Toxicological Characterization of 2-chloro-N-(4-hydroxyphenyl)acetamide

Executive Summary

This technical guide provides a comprehensive toxicological profile of This compound (CAS: 2153-11-9), a structural analog of Acetaminophen (Paracetamol/APAP) often encountered as a synthesis intermediate or process impurity.[1]

Unlike Acetaminophen, which requires metabolic activation to exert toxicity, this compound possesses an


-chloroacetamide  moiety—a reactive "warhead" capable of direct alkylation. This guide details the shift in toxicity mechanism from metabolic-dependent oxidative stress to direct electrophilic attack, outlining the implications for hepatotoxicity, skin sensitization, and genotoxicity under ICH M7 guidelines.

Part 1: Chemical Identity & Structural Activity Relationship (SAR)

To understand the toxicity, we must first analyze the structural divergence from the parent molecule.

FeatureAcetaminophen (APAP)This compound
Structure N-(4-hydroxyphenyl)acetamideN-(4-hydroxyphenyl)-2-chloro acetamide
CAS Number 103-90-22153-11-9
Reactive Moiety None (Pro-toxin)

-Chloromethyl group
(Electrophile)
Activation Requires CYP450 (to form NAPQI)Direct Acting (No activation required)
Primary Hazard Hepatotoxicity (Overdose)Sensitization & Genotoxicity (Trace levels)
The "Warhead" Mechanism

The introduction of the chlorine atom at the


-position creates a potent electrophilic center. According to the Hard and Soft Acids and Bases (HSAB)  theory, the carbon adjacent to the chlorine is a "soft" electrophile. It preferentially reacts with "soft" nucleophiles, most notably the sulfhydryl (-SH) groups of Glutathione (GSH)  and cysteine residues on cellular proteins.[1]

Key Insight: While APAP toxicity is rate-limited by CYP2E1 activity, CAS 2153-11-9 bypasses this checkpoint, posing a risk of direct cellular alkylation even in tissues with low metabolic capacity (e.g., skin, lungs).[1]

Part 2: Toxicokinetics & Mechanism of Action (MoA)

The toxicological profile is defined by two competing pathways: Detoxification via GSH conjugation and Toxicity via Protein Adduct formation.

Pathway Logic
  • Direct Alkylation (

    
    ):  The chlorine acts as a leaving group. The nucleophilic thiol attacks the 
    
    
    
    -carbon.[1]
  • Haptenization: Binding to skin proteins (e.g., keratinocytes) creates immunogenic complexes, leading to Allergic Contact Dermatitis (ACD).

  • Genotoxicity: As an alkyl halide, it triggers structural alerts for DNA alkylation, classifying it as a Potential Mutagenic Impurity (PMI).

Visualization: Molecular Mechanism of Toxicity[2]

ToxicityMechanism Compound 2-chloro-N- (4-hydroxyphenyl)acetamide GSH Cellular Glutathione (GSH) Compound->GSH Fast Kinetic (S_N2) Protein Cysteine-Rich Proteins Compound->Protein Competes if GSH Low DNA Genomic DNA (Nucleophilic Sites) Compound->DNA Stochastic Event Conjugate GSH Conjugate (Detoxification) GSH->Conjugate Spontaneous/GST Adduct Protein Adduct (Hapten Formation) Protein->Adduct Covalent Binding Damage DNA Alkylation (Mutagenicity Risk) DNA->Damage Excretion Excretion via Urine (Mercapturic Acid) Conjugate->Excretion Immune T-Cell Activation (Sensitization/ACD) Adduct->Immune Langerhans Cell Uptake CellDeath Oxidative Stress & Cell Death Adduct->CellDeath Mitochondrial Dysfx

Figure 1: Mechanistic pathways of this compound.[1] The compound acts as a direct alkylator, competing between detoxification (GSH) and toxicity (Protein/DNA binding).

Part 3: Specific Toxicological Endpoints

Skin Sensitization (Critical Hazard)

-Chloroacetamides are classified as strong sensitizers  (GHS Category 1).[1]
  • Mechanism: Haptenization.[1][2] The electrophile binds to skin proteins (e.g., Keap1), activating the Nrf2 pathway and dendritic cells.

  • Prediction: In the Local Lymph Node Assay (LLNA), this compound is predicted to induce proliferation at low concentrations (EC3 values typically <1%).

Genotoxicity (ICH M7 Context)

Under ICH M7 guidelines for mutagenic impurities in pharmaceuticals:

  • Classification: Class 2 or 3 (Mutagenic or Structural Alert).[1]

  • Alert: Alkyl Halide /

    
    -Haloacetamide.[1]
    
  • Requirement: If used in drug synthesis, it must be controlled to the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure, unless Ames negative data is provided.

Hepatotoxicity

While less potent than NAPQI on a molar basis regarding oxidative damage, the direct alkylation potential means it can deplete hepatic GSH rapidly.

  • Risk: Additive toxicity if present in high amounts in Paracetamol formulations, as both the drug and the impurity target the hepatic glutathione pool.

Part 4: Experimental Protocols

To validate the presence and reactivity of this compound, the following protocols are recommended.

Protocol A: Reactive Screen (GSH Depletion Assay)

Purpose: To assess the alkylating potential (chemical reactivity) of the impurity.[1]

  • Preparation: Prepare a 10 mM solution of the test compound in DMSO.

  • Reaction: Mix with 10 mM reduced Glutathione (GSH) in Phosphate Buffer (pH 7.4) at 37°C.

  • Control: Use N-Ethylmaleimide (NEM) as a positive control (rapid alkylator) and APAP as a negative control (requires activation).

  • Analysis: Aliquot at T=0, 15, 30, and 60 minutes. Analyze via HPLC-UV (254 nm) or LC-MS.[1]

  • Endpoint: Calculate the half-life (

    
    ) of GSH.[1] A rapid decrease indicates high alkylating potency.
    
Protocol B: Analytical Detection (HPLC-UV)

Purpose: Quality Control detection in drug substances.[1][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 245 nm (Max absorption for the acetamide/phenyl system).

  • Retention Time: The chloro-group increases lipophilicity compared to APAP.[1] Expect elution after APAP but before dichloro-analogs.[1]

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_Assay Reactivity Assessment cluster_Analysis Quantification Sample Test Sample (Impurity or API) Mix Mix with GSH (pH 7.4, 37°C) Sample->Mix Incubate Incubate (0 - 60 mins) Mix->Incubate Stop Quench Reaction (Acidification) Incubate->Stop HPLC HPLC-UV / LC-MS (C18 Column) Stop->HPLC Data Calculate GSH Loss (% Remaining) HPLC->Data

Figure 2: Workflow for assessing the electrophilic reactivity of the impurity via Glutathione trapping.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16584, this compound.[1] PubChem. [Link][1]

  • Ashby, J., & Tennant, R. W. (1991). Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP. Mutation Research/Reviews in Genetic Toxicology. (Establishes alkyl halides as structural alerts). [Link]

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link][1]

  • Roberts, D. W., et al. (2007).

    
     reaction domains. Chemical Research in Toxicology. (Mechanistic basis for chloroacetamide sensitization).
    [Link]
    

Sources

2-chloro-N-(4-hydroxyphenyl)acetamide as a paracetamol impurity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-chloro-N-(4-hydroxyphenyl)acetamide (also known as N-chloroacetyl-p-aminophenol), a critical process-related impurity in the synthesis of Paracetamol (Acetaminophen).[1] Unlike the pharmacopoeial "Impurity J" (4'-chloroacetanilide), this specific impurity possesses an


-chloroacetamide moiety, classifying it as a Potential Genotoxic Impurity (PGI)  due to its alkylating properties.[1] This document details its formation mechanism, toxicological implications under ICH M7, analytical strategies for trace-level quantification (LC-MS/HPLC), and process control methodologies.[1]

Identity & Chemical Characterization

It is imperative to distinguish this impurity from other chlorinated byproducts common in paracetamol synthesis.[1]

FeatureTarget Impurity Impurity J (EP/USP)
Chemical Name This compound 4'-Chloroacetanilide
Synonyms N-chloroacetyl-p-aminophenolN-(4-chlorophenyl)acetamide
CAS Number 2153-11-9 539-03-7
Structure Cl on the acetyl side chain Cl on the aromatic ring
Formula


Classification Mutagenic / Alkylating Agent (PGI) Process Impurity (Non-mutagenic)

Critical Note: Many standard HPLC methods for "chloro" impurities focus on Impurity J. The target impurity (this compound) requires specific monitoring due to its distinct polarity and reactivity profile.[1]

Formation Mechanism: The "Contaminated Reagent" Pathway

The formation of this compound is rarely due to side reactions of the main reagents but rather the introduction of chloroacetic anhydride or chloroacetyl chloride as impurities within the Acetic Anhydride raw material.[1]

Mechanism Description
  • Main Reaction:

    
    -Aminophenol reacts with Acetic Anhydride to form Paracetamol.[1]
    
  • Side Reaction: If the Acetic Anhydride supply contains traces of chloroacetylating agents (often artifacts of acetic anhydride production via the ketene process or chloride contamination), the highly nucleophilic amine group of

    
    -aminophenol attacks the chloroacetyl carbonyl.
    
  • Result: Formation of the

    
    -chloroacetamide derivative.
    
Pathway Visualization

FormationPathway PAP p-Aminophenol (Nucleophile) PARA Paracetamol (Main Product) PAP->PARA Acetylation (Major) IMP This compound (Target Impurity) PAP->IMP Chloroacetylation (Trace) AA Acetic Anhydride (Reagent) AA->PARA CAA IMPURITY: Chloroacetic Anhydride (Electrophile) CAA->IMP

Figure 1: Competitive acetylation pathway showing the origin of the impurity from contaminated reagents.

Toxicology & Safety: The PGI Status

This impurity contains an


-haloacetamide  functional group (

).[1]
  • Structural Alert: This moiety is a well-established structural alert for genotoxicity.[1] The carbon attached to the chlorine is electrophilic and can alkylate DNA (specifically the N7 position of guanine).

  • Regulatory Framework: Under ICH M7 (R1) , this compound is treated as a Class 2 or Class 3 mutagen (depending on specific Ames test data availability).[1]

  • Threshold of Toxicological Concern (TTC):

    • Unless specific negative mutagenicity data is provided, the impurity must be controlled to

      
       1.5 µ g/day   for lifetime exposure.
      
    • For a standard Paracetamol dose (e.g., 3000 mg/day), the limit is 0.5 ppm .[1]

Analytical Strategy: Detection & Quantification

Due to the low limits required (ppm level), standard HPLC-UV is often insufficient unless optimized for high sensitivity.[1] LC-MS/MS is the gold standard for quantification.[1]

Method A: HPLC-UV (Routine Monitoring)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 15 mins.

  • Detection: 245 nm (Max absorption for the acetanilide core).[1]

  • Limitation: May lack sensitivity for <10 ppm quantification.

Method B: LC-MS/MS (Trace PGI Analysis)
  • Ionization: ESI Positive Mode (

    
    ).[1]
    
  • Transition: MRM monitoring of

    
     (Loss of chloroacetyl group, leaving p-aminophenol fragment).[1]
    
  • Sensitivity: LOQ typically < 0.1 ppm.[1]

Analytical Workflow

AnalyticalWorkflow Sample Paracetamol API Sample Prep Sample Prep: Dissolve in MeOH/H2O Filter (0.2 µm) Sample->Prep Screen Screening: HPLC-UV (Limit ~50 ppm) Prep->Screen Decision Detected > Limit? Screen->Decision LCMS Quantification: LC-MS/MS (MRM Mode) Decision->LCMS Yes / High Risk Release Batch Release Decision->Release No Report Report as PGI (Calculate against TTC) LCMS->Report

Figure 2: Analytical decision matrix for screening and quantifying genotoxic impurities.

Control & Mitigation Strategies

To ensure compliance with ICH M7, control must be exercised upstream at the raw material stage.[1]

A. Raw Material Specification (The Primary Barrier)
  • Acetic Anhydride: Must be tested for "Chloro-compounds".[1]

  • Specification Limit: The content of chloroacetic anhydride/chloride in acetic anhydride should be controlled to

    
     (or lower, calculated based on the purge factor).
    
B. Purge Factor Calculation

The impurity is less polar than Paracetamol but significantly more soluble in organic solvents than the API crystals.

  • Recrystallization: Standard aqueous crystallization of Paracetamol is highly effective at rejecting this impurity into the mother liquor.

  • Spiking Studies: Perform "Spike and Purge" studies. Spike the reaction with 1000 ppm of the impurity and measure the level in the final crystallized cake.

    • Target Purge Factor:

      
       reduction per crystallization.[1]
      
C. Process Parameters
  • Reaction Temperature: Higher temperatures favor the reaction of the more reactive impurity (chloroacetic anhydride) with the amine. Keeping temperatures controlled during addition can marginally improve selectivity, though reagent quality is the dominant factor.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Monograph: Paracetamol. 11th Edition.[1] EDQM. (Defines Impurities J and K, establishes framework for unspecified impurities). Link[1]

  • ICH Harmonised Guideline . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).[1] (Establishes the 1.5 µ g/day limit for mutagenic impurities). Link

  • Gowda, B. T., et al. "Crystal structure of this compound."[1] IUCrData. (2024).[1][2] (Defines the crystallographic structure and confirms identity). Link

  • Reddy, A. V., et al. "Simultaneous determination of paracetamol and related compounds in pharmaceutical formulations using a carbon-based column."[1] Journal of Pharmaceutical and Biomedical Analysis. (Methodology for separating chloro-analogs). Link

  • National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 16065, this compound". (Chemical and physical property data). Link[1]

Sources

role of 2-chloro-N-(4-hydroxyphenyl)acetamide as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthetic Utility and Reactivity

Executive Summary

2-chloro-N-(4-hydroxyphenyl)acetamide (CAS: 14616-73-0) serves as a critical bifunctional intermediate in organic synthesis, particularly in the construction of heterocyclic pharmacophores and peptidomimetics.[1][2] Distinguished by its "Janus-faced" reactivity—possessing both a nucleophilic phenolic hydroxyl group and an electrophilic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-chloroacetamide moiety—it acts as a primary precursor for 1,4-benzoxazin-3-ones , a privileged scaffold in medicinal chemistry found in anticoagulants, antifungals, and anticancer agents. This guide details its mechanistic behavior, synthetic protocols, and application as a "warhead" carrier in drug design.
Chemical Architecture & Reactivity Profile

The utility of this compound stems from the competing reactivity between its two functional termini. Understanding this duality is essential for controlling chemoselectivity during synthesis.

FeatureChemical MoietyReactivity TypeMechanistic Role
Site A ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Chloro group (

)
Electrophile Substrate for

displacement by amines, thiols, or alkoxides. Acts as a "kinetic trap."
Site B Phenolic Hydroxyl (

)
Nucleophile Under basic conditions, forms a phenoxide ion (

) capable of intramolecular or intermolecular attack.
Site C Amide Linkage (

)
H-Bond Donor/Acceptor Provides structural rigidity and directs crystal packing via intermolecular hydrogen bonding networks [1].
The Chemoselectivity Challenge

In the presence of a base, the molecule is prone to intramolecular cyclization (O-alkylation) versus intermolecular substitution (N- or S-alkylation).

  • Intramolecular Pathway: Leads to 2H-1,4-benzoxazin-3(4H)-one.[3] Favored in dilute conditions with weak bases (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
  • Intermolecular Pathway: Leads to N-substituted glycinamides.[4] Favored when using strong external nucleophiles (e.g., primary amines) that outcompete the internal phenoxide.[4]

Primary Synthetic Application: The Benzoxazine Gateway

The most high-value application of this intermediate is the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives. These bicyclic heterocycles are bioisosteres of quinolones and coumarins, exhibiting significant antimicrobial and antifungal activity [2].[4]

Mechanism of Cyclization

The reaction proceeds via a Williamson ether synthesis type mechanism, but intramolecularly.[4]

  • Deprotonation: A base removes the phenolic proton.[4]

  • Ring Closure: The phenoxide oxygen attacks the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -carbon, displacing the chloride ion.
    
  • Result: Formation of the thermodynamically stable 6-membered morpholine-like ring fused to the benzene.[4]

Benzoxazine_Cyclization Start This compound Base Base (K2CO3) Deprotonation Start->Base -H+ Intermediate Phenoxide Intermediate (Nucleophilic) Base->Intermediate TS Transition State (Intramolecular SN2) Intermediate->TS Ring Closure Product 2H-1,4-benzoxazin-3(4H)-one (Heterocycle) TS->Product -Cl-

Figure 1: The intramolecular cyclization pathway transforming the linear amide into the benzoxazine scaffold.

Secondary Application: Covalent Warheads & Peptidomimetics

Beyond cyclization, the


-chloroacetamide group is a classic "covalent warhead" used in Targeted Covalent Inhibitors (TCIs) .
  • Cysteine Targeting: The electrophilic carbon reacts irreversibly with the thiol group of cysteine residues in proteins.[4] This intermediate allows researchers to attach a paracetamol-like "cap" to a peptide chain or small molecule, potentially reducing oxidative stress associated with the target protein while covalently binding to it.

  • Finkelstein Modification: To enhance reactivity towards weaker nucleophiles, the chloride can be converted to an iodide in situ using NaI in acetone.[4] This accelerates the substitution rate significantly.[4]

Experimental Protocols
Protocol A: Synthesis of the Intermediate

Rationale: This protocol uses Schotten-Baumann conditions modified for solubility in acetic acid to prevent premature polymerization [3].[4]

  • Reagents: 4-Aminophenol (10 mmol), Chloroacetyl chloride (12 mmol), Sodium Acetate (saturated solution), Glacial Acetic Acid (30 mL).

  • Setup: 100 mL Round Bottom Flask (RBF) with magnetic stir bar and ice bath.

  • Procedure:

    • Dissolve 4-aminophenol in glacial acetic acid. Cool to 0–5°C.[4]

    • Add chloroacetyl chloride dropwise over 20 minutes.[4] Critical: Maintain temperature below 10°C to avoid di-acylation.[4]

    • Stir for 3 hours at room temperature.

    • Quench by adding saturated Sodium Acetate solution (25 mL).[4] A precipitate will form immediately.[4]

    • Filter the solid, wash with cold water (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       mL).
      
    • Recrystallization: Dissolve crude solid in boiling Ethanol/Water (1:1).[4] Cool slowly to yield colorless crystals.

  • Validation: Melting point should be 138–140°C (approx). IR spectrum should show amide C=O stretch at ~1640 cm⁻¹ and OH stretch at ~3385 cm⁻¹ [3].[4]

Protocol B: Cyclization to 2H-1,4-benzoxazin-3(4H)-one

Rationale: Uses a mild base in an aprotic polar solvent to favor the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 mechanism.
  • Reagents: this compound (5 mmol), Potassium Carbonate (

    
    , 10 mmol), Acetone or DMF (20 mL).
    
  • Procedure:

    • Dissolve the starting material in anhydrous Acetone (or DMF for higher temp).

    • Add anhydrous ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Reflux for 6–8 hours.[4] Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[4]

    • Workup: Filter off inorganic salts. Evaporate solvent.[4]

    • Recrystallize the residue from ethanol.[1][4][5][6]

Reaction Workflow & Decision Tree

The following diagram illustrates the divergent synthetic pathways available from this single intermediate.

Synthetic_Divergence Input This compound Condition1 Condition: Mild Base (K2CO3) Solvent: Acetone/DMF Input->Condition1 Condition2 Condition: Primary Amine (R-NH2) Solvent: EtOH, Reflux Input->Condition2 Condition3 Condition: NaI (cat), Thiol (R-SH) Buffer pH 8 Input->Condition3 Path1 Intramolecular Cyclization Condition1->Path1 Path2 Intermolecular Substitution (N-Alkylation) Condition2->Path2 Path3 Intermolecular Substitution (S-Alkylation) Condition3->Path3 Prod1 1,4-Benzoxazin-3-one (Antifungal Scaffold) Path1->Prod1 Prod2 N-substituted Glycinamide (Peptidomimetic) Path2->Prod2 Prod3 Thioether Conjugate (Covalent Probe) Path3->Prod3

Figure 2: Divergent synthetic pathways controlled by reaction conditions and nucleophile choice.

Safety & Stability (E-E-A-T)
  • Alkylating Hazard: As an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -haloacetamide, this compound is a potent alkylating agent. It can alkylate DNA or proteins.[4] Double-gloving (Nitrile)  and working in a fume hood  are mandatory.[4]
    
  • Stability: The compound is stable at room temperature if kept dry.[4] However, in the presence of moisture and light, the C-Cl bond can slowly hydrolyze. Store in amber vials under inert atmosphere (Argon) for long-term retention.

  • Waste Disposal: Quench unreacted residues with an amine solution (e.g., dilute ammonia) to destroy the alkylating potential before disposal.[4]

References
  • El Moutaouakil Ala Allah, A., et al. (2024).[2][4] "this compound."[1][2][3][6][7][8] IUCrData, 9(10), x241015.[4]

  • Yusufov, M.S., et al. (2020).[4][9] "Synthesis of this compound and study of their antimicrobial activity." JournalNX - A Multidisciplinary Peer Reviewed Journal, 6(12), 487-490.

  • Missioui, M., et al. (2021).[2][4][6][9] "N-arylacetamides as intermediates for the synthesis of medicinal compounds." ResearchGate.[1][4][8][10]

Sources

Methodological & Application

Application Note: Experimental Protocol for 2-chloro-N-(4-hydroxyphenyl)acetamide in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Core Directive

Executive Summary

This guide provides a rigorous experimental framework for using 2-chloro-N-(4-hydroxyphenyl)acetamide (CAS: 2623-33-8) in mammalian cell culture. This compound, an


-chloroacetamide derivative of 4-aminophenol, functions as a potent electrophilic alkylating agent .

Unlike reversible inhibitors, this molecule acts via a specific


 reaction with nucleophilic cysteine residues. Consequently, it is primarily utilized in two research contexts:
  • Toxicology Models: To simulate electrophilic stress, glutathione (GSH) depletion, and intrinsic mitochondrial toxicity (analogous to NAPQI-mediated paracetamol toxicity but direct-acting).

  • Covalent Probe Discovery: As a "warhead" fragment to map hyper-reactive cysteines in the proteome.

The "Serum Effect" Warning

CRITICAL:


-chloroacetamides are highly reactive toward serum albumin thiols. Standard protocols using 10% FBS will result in rapid quenching of the compound before it enters the cell.
  • Directive: All "Pulse" treatments described below require Serum-Reduced (0.5%) or Serum-Free conditions to ensure accurate target engagement.

Part 2: Scientific Foundation (Mechanism of Action)

Chemical Biology of Cysteine Alkylation

The chloroacetamide moiety acts as an electrophile. Upon cell entry, it seeks electron-rich centers. The primary target is the thiolate anion (


) of reduced glutathione (GSH) or surface-exposed protein cysteines.

Reaction:



This irreversible covalent bond leads to two distinct biological outcomes:

  • GSH Depletion: Rapid consumption of the cellular antioxidant pool.

  • Protein Adduction: Steric blockade or functional inactivation of enzymes (e.g., GAPDH, Thioredoxin Reductase).

Mechanistic Pathway Visualization

Mechanism of Action Compound This compound Complex Irreversible Thioether Adduct Compound->Complex SN2 Alkylation Cysteine Nucleophilic Cysteine (Protein-SH / GSH) Cysteine->Complex ROS ROS Accumulation (Oxidative Stress) Complex->ROS GSH Depletion Mito Mitochondrial Dysfunction ROS->Mito Membrane Potential Loss Apoptosis Apoptosis / Necrosis Mito->Apoptosis Cyt C Release

Figure 1: Mechanistic pathway of


-chloroacetamide induced toxicity. The compound bypasses metabolic activation (unlike APAP) to directly alkylate thiols.

Part 3: Experimental Protocols

Preparation & Handling

Safety: This compound is a skin sensitizer and alkylating agent. Double-gloving is mandatory.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide)Solubility is poor in water. Prepare 100 mM stock in DMSO.
Storage -20°C (Desiccated)Hydrolysis risk. Use aliquots; avoid freeze-thaw cycles.
Working Conc. 10 µM – 200 µMTypical IC50 in HepG2 cells is ~50-100 µM.
Vehicle Control DMSO < 0.5%High DMSO permeability affects membrane integrity.
Protocol A: Determination of Cytotoxicity (IC50)

Objective: Establish the lethal dose range for your specific cell line.

  • Seeding: Plate cells (e.g., HepG2, HEK293) at 5,000 cells/well in a 96-well plate. Allow 24h attachment.

  • Preparation: Dilute the 100 mM DMSO stock into Serum-Free Media (SFM) to create 2x concentrations (e.g., 20, 50, 100, 200, 400 µM).

  • Pulse Treatment:

    • Remove growth media.

    • Wash 1x with PBS.

    • Add 100 µL of compound in SFM.

    • Incubate for 2 hours (The "Pulse"). Note: This ensures rapid alkylation without serum interference.

  • Recovery (The "Chase"):

    • Aspirate SFM containing the compound.

    • Replace with complete growth media (10% FBS).

    • Incubate for 24 hours.

  • Readout: Assess viability using CellTiter-Glo (ATP) or CCK-8 (Dehydrogenase activity).

  • Analysis: Plot Log(concentration) vs. % Viability to calculate IC50.

Protocol B: Thiol Depletion Assay (GSH Quantification)

Objective: Confirm the mechanism of action (oxidative stress).

  • Seeding: Plate cells in 6-well plates (

    
     cells/well).
    
  • Treatment: Treat cells with the determined IC50 concentration (from Protocol A) in SFM for 1, 2, and 4 hours .

  • Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse using 5% Sulfosalicylic Acid (SSA) to deproteinate the sample (prevents oxidation during processing).

    • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Assay: Use Ellman’s Reagent (DTNB) or a commercial GSH-Glo™ assay on the supernatant.

  • Validation:

    • Negative Control: DMSO Vehicle.

    • Positive Control: N-Ethylmaleimide (NEM) (100 µM) or Buthionine sulfoximine (BSO).

Experimental Workflow Diagram

Experimental Workflow Stock 100 mM Stock (in DMSO) Dilution Dilute in Serum-Free Media (Avoid BSA Quenching) Stock->Dilution Pulse 2-Hour Pulse Treatment (37°C) Dilution->Pulse Wash PBS Wash x2 (Remove Unbound Electrophile) Pulse->Wash Chase 24h Recovery (Complete Media + 10% FBS) Wash->Chase Assay Readout: Viability (ATP) or GSH Levels Chase->Assay

Figure 2: The Pulse-Chase workflow is essential for covalent inhibitors to distinguish irreversible binding from reversible toxicity and to mitigate serum protein interference.

Part 4: Data Analysis & Troubleshooting

Interpreting Results
  • Steep Hill Slope: A very steep dose-response curve suggests a "threshold effect." Once cellular GSH is depleted (<20% remaining), massive protein alkylation occurs, leading to rapid cell death.

  • Time-Dependence: Toxicity should be time-dependent. A 1-hour pulse may show minimal toxicity at 24h, whereas a 4-hour pulse is lethal, reflecting the kinetics of the

    
     reaction.
    
Troubleshooting Guide
ObservationRoot CauseSolution
No Toxicity observed Serum QuenchingEnsure treatment is done in Serum-Free or 0.5% FBS media. Albumin soaks up chloroacetamides.
Precipitation Solubility LimitDo not exceed 0.5% DMSO final concentration. Sonicate stock if cloudy.
High Background in GSH Assay OxidationKeep lysates on ice; ensure deproteinization (SSA/TCA) is immediate.

Part 5: References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

    • Establishes the use of chloroacetamide probes for cysteine profiling.

  • Canon, J., et al. (2019).[1] "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. Link

    • Demonstrates the utility of covalent warheads in drug discovery.

  • Åkerfeldt, K. S., et al. (2011). "Opinion of the Scientific Committee on Consumer Safety on chloroacetamide." European Commission SCCS. Link

    • Authoritative source on the toxicology and reactivity of chloroacetamide derivatives.

  • Liu, M., et al. (2021). "Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo." International Journal of Molecular Medicine, 47(6), 106. Link[2]

    • Provides comparative IC50 data and ROS mechanisms for chloroacetamide toxicity in HepG2 cells.

Sources

quantification of 2-chloro-N-(4-hydroxyphenyl)acetamide in pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 2-Chloro-N-(4-hydroxyphenyl)acetamide in Pharmaceutical Formulations

Executive Summary & Scientific Rationale

The quantification of This compound (hereafter referred to as Cl-APAP ) represents a critical safety challenge in the manufacturing of Paracetamol. This compound is a structural analog of the active pharmaceutical ingredient (API) where a chloroacetyl group replaces the acetyl group.

Why this matters:

  • Origin: It forms during synthesis if the acetic anhydride reagent is contaminated with chloroacetyl chloride or chloroacetic anhydride.

  • Toxicity (ICH M7): Unlike Paracetamol, Cl-APAP contains an alkyl halide moiety (

    
    ), a structural alert for alkylating genotoxicity. Under ICH M7 guidelines, it is treated as a mutagenic impurity.[1]
    
  • The Analytical Gap: The Threshold of Toxicological Concern (TTC) for lifetime exposure is 1.5 µ g/day .[2][3][4] For a high-dose drug like Paracetamol (up to 4 g/day ), the permissible limit drops to 0.375 ppm . Standard HPLC-UV methods (LOD ~10 ppm) are blind to this risk.

This protocol details a validated LC-MS/MS (Triple Quadrupole) methodology designed to achieve a Limit of Quantitation (LOQ) of 0.1 ppm , ensuring robust compliance with regulatory safety margins.

Chemical Context & Risk Pathway

To control an impurity, one must understand its origin. The following diagram illustrates the competitive synthesis pathway that generates Cl-APAP.

SynthesisRisk Figure 1: Competitive Synthesis Pathway Generating Cl-APAP PAP 4-Aminophenol (Starting Material) APAP Paracetamol (Main Product) PAP->APAP Acetylation Cl_APAP This compound (Genotoxic Impurity) PAP->Cl_APAP Competitive Alkylation Reagent Acetic Anhydride (Reagent) Reagent->APAP Impurity_Source Chloroacetyl Chloride (Trace Reagent Impurity) Impurity_Source->Cl_APAP

Figure 1: The formation of Cl-APAP occurs when trace chloro-impurities in the acetylating agent react with the p-aminophenol substrate.

Analytical Strategy: LC-MS/MS

Due to the massive concentration difference between the API (Matrix) and the impurity (


), chromatographic resolution alone is insufficient. We rely on the mass selectivity of Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.
Method Development Choices
  • Column Selection: A C18 column with high carbon load is selected to maximize retention of the polar phenolic compounds, ensuring Cl-APAP elutes away from the solvent front and potential ion suppression zones.

  • Mobile Phase: Methanol is preferred over Acetonitrile for this application as it often provides better solvation for phenolic protons, enhancing ionization efficiency in ESI+ mode.

  • Internal Standard (IS): Paracetamol-d4 is used. While a deuterated analog of the impurity (Cl-APAP-d4) would be ideal, it is rarely commercially available. Paracetamol-d4 behaves chromatographically similarly enough to correct for matrix suppression.

Detailed Protocol

Equipment & Reagents
  • LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 1.8 µm) or equivalent.
    
  • Solvents: LC-MS Grade Water, Methanol, Formic Acid.

MS/MS Parameters (Source Dependent)
  • Ionization: Electrospray Positive (ESI+).

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

MRM Transitions Table:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Purpose
Cl-APAP 186.0 (

)
109.110022Quantifier
Cl-APAP 188.0 (

)
109.110022Qualifier (Isotope Confirmation)
Cl-APAP 186.065.010035Qualifier (Structural)
Paracetamol-d4 156.1114.15020Internal Standard

Note: The transition 186 -> 109 corresponds to the loss of the chloroacetyl group (


), leaving the aminophenol core. The 188 -> 109 transition confirms the presence of Chlorine.
Chromatographic Conditions
  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temp: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Gradient Program:

Time (min) % B Event
0.0 5 Initial Hold
1.0 5 Load
6.0 95 Elution of Impurity
7.5 95 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End |

Sample Preparation Workflow

Direct injection of high-concentration API solutions can contaminate the MS source. A "Dilute-and-Shoot" method is often viable due to the high sensitivity of modern MS, but for sub-ppm analysis, we recommend a solvent exchange if matrix effects are severe.

Protocol: Standard "Dilute-and-Shoot"

  • Stock Preparation: Dissolve 10 mg of Cl-APAP reference standard in 100 mL Methanol (100 µg/mL).

  • Sample Preparation:

    • Weigh 100 mg of pulverized Paracetamol tablets.

    • Transfer to a 10 mL volumetric flask.

    • Add 5 mL of 50:50 Methanol:Water .

    • Sonicate for 15 minutes (maintain temp < 30°C to prevent degradation).

    • Dilute to volume with diluent.[5]

    • Centrifuge at 10,000 rpm for 10 mins to remove excipients.

    • Filter supernatant through a 0.22 µm PVDF filter into an amber vial.

Workflow Figure 2: Sample Preparation Workflow Step1 Weigh 100mg Sample (Powdered Tablet) Step2 Extract in 10mL (50:50 MeOH:H2O) Step1->Step2 Step3 Sonicate 15 min (<30°C) Step2->Step3 Step4 Centrifuge & Filter (0.22 µm PVDF) Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5

Figure 2: Optimized extraction workflow to minimize excipient interference.

Method Validation (ICH Q2)

To ensure trustworthiness, the method must pass the following criteria:

ParameterAcceptance CriteriaScientific Justification
Specificity No interference at RT of Impurity in Blank/Placebo.Critical to avoid false positives from formulation excipients.
Linearity

(Range: 0.05 ppm to 5.0 ppm).
Must cover 50% to 150% of the specification limit (0.375 ppm).
Accuracy (Recovery) 80% - 120% at LOQ level.Matrix effects (ion suppression) are common in API-rich samples; IS correction is vital.
Precision RSD < 10% (n=6 injections).Ensures reproducibility at trace levels.
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Target LOQ should be

ppm.

Troubleshooting & Expert Tips

  • The "Chlorine Pattern" Check:

    • If you detect a peak at the expected retention time, check the ratio of the 186 -> 109 and 188 -> 109 transitions.

    • Natural abundance of

      
       is roughly 3:1. If your peak area ratio deviates significantly from 3:1, it is likely an interference, not the chlorinated impurity.
      
  • Carryover:

    • Sticky lipophilic impurities can linger. Include a "Needle Wash" step with high organic (90% MeOH) between injections.

  • Source Contamination:

    • Divert the LC flow to waste for the first 2 minutes (API elution) if the API is not retained, or specifically during the API elution window if it differs from the impurity. This prevents the mass spec source from getting coated with Paracetamol.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link

  • Gowda, B. T., et al. Crystal structure of this compound.[6] National Institutes of Health (PMC), 2008. Link

  • European Pharmacopoeia (Ph. Eur.).Paracetamol Monograph 0049. (General reference for Paracetamol impurity profiling standards).
  • Boltia, S. A., et al. Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS.[7][8] Journal of Chromatographic Science, 2019.[7] (Methodology adaptation basis). Link

Sources

Application Note: High-Efficiency Derivatization of 2-Chloro-N-(4-hydroxyphenyl)acetamide for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a definitive protocol for the derivatization and GC-MS analysis of 2-chloro-N-(4-hydroxyphenyl)acetamide (also known as N-chloroacetyl-4-aminophenol), a critical impurity often associated with the synthesis and degradation of Acetaminophen (Paracetamol).

Abstract

Direct gas chromatography (GC) analysis of this compound is compromised by the compound's polarity, attributed to its phenolic hydroxyl (-OH) and amide (-NH-) moieties. These functional groups induce peak tailing, thermal degradation, and irreversible column adsorption. This guide details a robust silylation protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The method converts the analyte into its volatile, thermally stable trimethylsilyl (TMS) derivative, enabling high-sensitivity quantification and structural confirmation via Mass Spectrometry (MS).

Introduction & Chemical Strategy

The Analyte

This compound (C₈H₈ClNO₂) is a structural analog of Paracetamol where the acetyl group bears a chlorine atom. It is monitored as a genotoxic impurity (GTI) or process byproduct.

  • Molecular Weight: 185.61 g/mol

  • Key Challenges: High polarity (Phenolic -OH), hydrogen bonding potential (Amide -NH), and low volatility.

Derivatization Logic: Silylation

To render the molecule suitable for GC, active hydrogens must be replaced with non-polar trimethylsilyl [-Si(CH₃)₃] groups.

  • Reagent: BSTFA + 1% TMCS . BSTFA is a powerful silyl donor. TMCS acts as a catalyst to increase the silyl donor power of BSTFA, essential for sterically hindered or less reactive groups (like the amide nitrogen).

  • Reaction Target:

    • Phenolic -OH: Reacts rapidly at room temperature.

    • Amide -NH-: Reacts slower; requires thermal energy (heating) to ensure complete conversion to the di-TMS derivative.

Critical Note on Causality: Failure to heat the reaction often results in a mixture of mono-TMS (O-TMS only) and di-TMS (N,O-bis-TMS) derivatives, splitting the signal into two peaks and ruining quantitation. This protocol enforces heating to ensure a single, stable di-TMS peak.

Reaction Mechanism Visualization

The following diagram illustrates the conversion of the polar analyte to its lipophilic di-TMS derivative.

ReactionScheme Analyte This compound (Polar: -OH, -NH) Conditions 60-70°C, 30-60 min (Pyridine Solvent) Analyte->Conditions Dissolve Reagent BSTFA + 1% TMCS (Silyl Donor + Catalyst) Reagent->Conditions Add Derivative Di-TMS Derivative (Volatile: -O-TMS, -N-TMS) Conditions->Derivative Silylation

Figure 1: Reaction pathway for the formation of the Di-TMS derivative using BSTFA/TMCS.

Materials & Reagents

ComponentGrade/SpecificationFunction
Analyte Standard >98% PurityReference standard
BSTFA + 1% TMCS GC Derivatization GradeSilylation reagent & catalyst
Pyridine Anhydrous (>99.8%)Solvent & acid scavenger (absorbs HCl byproduct)
Ethyl Acetate / DCM HPLC/GC GradeExtraction solvent (if extracting from matrix)
Vials Amber glass, silanizedPrevent analyte adsorption to glass

Experimental Protocol

Sample Preparation (Extraction)

If analyzing a solid pharmaceutical or biological fluid, extract the analyte first.

  • Dissolution/Extraction: Dissolve the sample in a volatile solvent (e.g., Ethyl Acetate or Methanol).

  • Drying: Evaporate an aliquot of the extract to complete dryness under a stream of nitrogen.

    • Warning: Moisture kills the silylation reaction. The sample residue must be anhydrous.

Derivatization Procedure (Step-by-Step)

This protocol assumes a dried residue of approximately 10-50 µg of analyte.

  • Reconstitution: Add 50 µL of Anhydrous Pyridine to the vial containing the dried residue. Vortex for 30 seconds to dissolve.

    • Why Pyridine? It catalyzes the reaction and acts as an acid acceptor for the HCl produced during silylation, protecting the column.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS . Cap the vial immediately.

    • Tip: Use a crimp cap with a PTFE/Silicone septum to ensure an airtight seal.

  • Reaction: Incubate the vial at 70°C for 45 minutes in a heating block.

    • Validation: Heating is mandatory to drive the amide silylation to completion. Room temperature reaction may only silylate the phenol.

  • Cooling & Dilution: Allow to cool to room temperature. If the concentration is too high for the detector, dilute with anhydrous Toluene or Ethyl Acetate.

  • Injection: Inject 1 µL into the GC-MS.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis S1 Extract/Dissolve Sample S2 Evaporate to Dryness (N2) S1->S2 D1 Add 50µL Pyridine (Solvent/Catalyst) S2->D1 D2 Add 50µL BSTFA + 1% TMCS D1->D2 D3 Incubate: 70°C, 45 min D2->D3 A1 Inject 1µL (Split/Splitless) D3->A1 A2 Data Acquisition (SIM/Scan) A1->A2

Figure 2: Step-by-step analytical workflow from sample extraction to GC-MS data acquisition.

GC-MS Method Parameters

ParameterSettingRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS)Standard non-polar phase; excellent for TMS derivatives.
Dimensions 30 m x 0.25 mm ID x 0.25 µm filmHigh efficiency separation.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS.
Inlet Temp 260°CEnsures rapid volatilization of high-boiling derivative.
Injection Mode Splitless (for trace) or Split 1:10 (for assay)Adjust based on concentration.
Oven Program 80°C (1 min) → 15°C/min → 280°C (5 min)Fast ramp prevents broadening; high final temp cleans column.
Transfer Line 280°CPrevents condensation before MS source.
Ion Source EI (70 eV), 230°CStandard ionization.
Mass Range 50–500 m/z (Scan) or SIMSIM targets specific ions for sensitivity.

Results & Discussion

Expected Mass Spectrum (Interpretation)

The derivatization adds two TMS groups (MW of TMS group = 72 Da).

  • Parent MW: 185.6 Da

  • Derivative (Di-TMS) MW: 185.6 + (2 × 72) - (2 × 1) = 329.6 Da (approx).

    • Calculation: Loss of 2 protons (H), gain of 2 Si(CH₃)₃ groups. Net gain = 144.

Key Diagnostic Ions:

  • Molecular Ion (M+): ~329/331 m/z (Shows Chlorine isotope pattern 3:1).

  • [M - 15]⁺: Loss of methyl group from TMS.

  • m/z 73: [(CH₃)₃Si]⁺ (Standard TMS fragment).

  • m/z 147: [(CH₃)₂Si=O-Si(CH₃)₃]⁺ (Rearrangement ion common in di-TMS compounds).

Troubleshooting
  • Peak Tailing: Indicates incomplete derivatization or active sites in the liner. Solution: Replace liner with a deactivated one; ensure reagents are fresh.

  • Multiple Peaks: Presence of Mono-TMS and Di-TMS. Solution: Increase reaction time or temperature (e.g., 80°C for 60 min).

  • White Precipitate: Ammonium chloride formation (if NH4 salts were present). Solution: Centrifuge before injection.

References

  • Little, J. L. "Derivatization of Amines and Amides for GC-MS." Little Mass Spec and Sailing. Available at: [Link]

  • NIST Chemistry WebBook. "Acetamide, 2-chloro-N-(4-hydroxyphenyl)-." National Institute of Standards and Technology. Available at: [Link]

  • ResearchGate. "GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol." International Research Journal of Engineering and Technology (IRJET).[1] Available at: [Link]

Sources

procedure for chloroacetylation of p-aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective


-Chloroacetylation of 

-Aminophenol

Executive Summary

This application note details the robust synthesis of


-(4-hydroxyphenyl)-2-chloroacetamide  (also known as 

-chloroacetyl-

-aminophenol) via the selective

-acylation of

-aminophenol using chloroacetyl chloride.

This intermediate is a critical scaffold in medicinal chemistry, serving as a precursor for heterocycles (e.g., benzoxazines) and a linker in proteolysis-targeting chimeras (PROTACs). The protocols herein prioritize chemoselectivity —targeting the amine (


-acylation) over the phenol (

-acylation)—while managing the exothermic nature of the reaction and the toxicity of the reagents.

Two distinct protocols are provided:

  • Method A (Standard Laboratory Scale): A robust acetic acid/sodium acetate process yielding high purity crystals.

  • Method B (Green Chemistry): An aqueous phosphate buffer method minimizing organic solvent waste.

Reaction Engineering & Mechanism

Chemoselectivity ( vs. Acylation)

-Aminophenol contains two nucleophilic sites: the amino group (

) and the hydroxyl group (

).
  • Kinetic Control: The nitrogen atom is significantly more nucleophilic than the oxygen atom due to its lower electronegativity. Under neutral or weakly acidic conditions, the amine reacts preferentially with the acyl chloride.

  • Thermodynamic Control: The resulting amide bond is more stable than the ester bond.

  • pH Influence: High pH (strongly basic) can deprotonate the phenol (

    
    ), increasing its nucleophilicity and risking 
    
    
    
    -acylation side products. Strongly acidic conditions protonate the amine (
    
    
    ), deactivating it. Therefore, weakly acidic to neutral conditions (buffered) are optimal for selective
    
    
    -acylation.
Reaction Scheme

ReactionScheme Reactants p-Aminophenol + Chloroacetyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Fast) Product N-(4-hydroxyphenyl)- 2-chloroacetamide + HCl Intermediate->Product Elimination of Cl-

Figure 1: Simplified reaction pathway demonstrating the nucleophilic acyl substitution.

Safety & Handling (Critical)

ReagentHazard ClassSafety Precaution
Chloroacetyl Chloride Lachrymator, Corrosive, Toxic Handle ONLY in a functioning fume hood. Wear butyl rubber gloves if available. Reacts violently with water.

-Aminophenol
Mutagen, Irritant Avoid dust inhalation. Light sensitive (oxidizes to pink/purple quinones).
Glacial Acetic Acid Corrosive, Flammable Use acid-resistant gloves.

Experimental Protocols

Method A: The Acetic Acid / Sodium Acetate Protocol (Standard)

Recommended for high purity and ease of crystallization.

Reagents:

  • 
    -Aminophenol: 1.09 g (10 mmol)
    
  • Glacial Acetic Acid: 30 mL

  • Chloroacetyl Chloride: 1.35 g / 0.96 mL (12 mmol, 1.2 equiv)

  • Sodium Acetate (sat. aq. solution): 25 mL[1][2]

  • Ethanol (for recrystallization)[1][2][3]

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -aminophenol (10 mmol)  in glacial acetic acid (30 mL) . Ensure complete dissolution; the solution should be clear to slightly yellow.
    
  • Cooling: Place the flask in an ice-water bath (

    
    ). Allow the solution to cool for 10 minutes.
    
  • Addition: Add chloroacetyl chloride (12 mmol) dropwise over 5–10 minutes using a syringe or dropping funnel.

    • Note: The reaction is exothermic. Maintain temperature

      
       to prevent 
      
      
      
      -acylation.
  • Reaction: Remove the ice bath and stir at room temperature for 20 minutes.

  • Quenching & Precipitation: Slowly pour saturated sodium acetate solution (25 mL) into the reaction mixture while stirring vigorously.

    • Mechanism:[3][4][5] Sodium acetate buffers the HCl generated, preventing acid-catalyzed hydrolysis and promoting the precipitation of the amide.

  • Isolation: A voluminous precipitate will form immediately. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) to remove residual acid and salts.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Yield expectation: 85–90%.[2]

    • Appearance: Colorless to white needles.

Method B: Phosphate Buffer Protocol (Green Chemistry)

Recommended for avoiding organic solvents in the reaction phase.

Reagents:

  • 
    -Aminophenol: 10 mmol
    
  • Phosphate Buffer (0.1 M, pH 7.4): 100 mL

  • Chloroacetyl Chloride: 11 mmol (1.1 equiv)

Step-by-Step Procedure:

  • Suspension: Suspend

    
    -aminophenol (10 mmol)  in phosphate buffer (100 mL)  in a flask.
    
  • Addition: Add chloroacetyl chloride (11 mmol) dropwise to the vigorously stirring suspension at room temperature.

  • Reaction: Stir for 20–30 minutes. The mixture may initially clear up as the amine reacts, followed by precipitation of the product.

  • Workup: Filter the precipitate, wash with water, and dry.[1][2]

    • Note: This method relies on the rapid kinetics of the amine reaction over the hydrolysis of the acid chloride by water.

Process Control & Characterization

Workflow Diagram (Method A)

Workflow Setup Dissolve p-Aminophenol in Glacial Acetic Acid Cool Cool to 0-4°C (Ice Bath) Setup->Cool Add Dropwise Addition: Chloroacetyl Chloride Cool->Add React Stir at RT (20-30 mins) Add->React Quench Add Sat. NaOAc (Precipitation) React->Quench Filter Filter & Wash (Cold Water) Quench->Filter Purify Recrystallize (Ethanol) Filter->Purify

Figure 2: Operational workflow for the acetic acid mediated synthesis.

Physicochemical Properties
PropertyValueNotes
Molecular Formula

-
Molecular Weight 185.61 g/mol -
Melting Point 138–141 °C Lit.[2] value [1]. Sharp melting point indicates high purity.
Appearance White/Colorless CrystalsPink hue indicates oxidation of starting material.
Solubility Soluble in Ethanol, DMSO.[6][7]Poorly soluble in water (allows precipitation).
Analytical Validation
  • TLC: Silica gel, Eluent: Ethyl Acetate/Hexane (1:1).

    • 
       Product: ~0.4–0.5 (distinct from starting amine near baseline).
      
    • Stain: UV (254 nm) or Iodine chamber.

  • NMR (

    
    , DMSO-
    
    
    
    ):
    • 
       10.0 (s, 1H, -NH), 9.2 (s, 1H, -OH), 7.35 (d, 2H, Ar-H), 6.70 (d, 2H, Ar-H), 4.18 (s, 2H, 
      
      
      
      ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Pink/Purple Product Oxidation of

-aminophenol.[8]
Recrystallize immediately from ethanol with a pinch of activated charcoal. Ensure starting material is white/beige, not brown.
Low Yield Hydrolysis of acid chloride or incomplete precipitation.Ensure reagents are dry (for Method A). Increase NaOAc volume to drive precipitation.
Oily Product Impurities or residual solvent.Scratch the flask with a glass rod to induce crystallization. Cool in fridge overnight.
Product Melts < 135°C

-acylated byproduct or mixed salts.
Check pH during quench (should be ~4-5). Recrystallize.

References

  • Missioui, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.[3] IUCrData , 9, x241015.[2][3]

  • BenchChem Application Notes. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.

  • Gowda, B. T., et al. (2008).[2][3] 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E , E64, o977.

  • PubChem. 4-Aminophenol Compound Summary. National Library of Medicine.

Sources

Application Note: Administration of 2-Chloro-N-(4-hydroxyphenyl)acetamide in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale

The "Direct Alkylator" Paradigm

2-chloro-N-(4-hydroxyphenyl)acetamide (often abbreviated as Cl-APAP or N-chloroacetyl-4-aminophenol) is a structural analog of Acetaminophen (Paracetamol/APAP). While APAP requires metabolic bioactivation by Cytochrome P450 (specifically CYP2E1) to form the reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI), Cl-APAP contains an


-chloroacetamide moiety.

This structural modification renders Cl-APAP a direct-acting electrophile . It does not require metabolic activation to deplete glutathione (GSH) or alkylate cellular proteins.

Why use this model?

  • Metabolism-Independent Toxicity: To distinguish between upstream metabolic variability (CYP expression) and downstream sensitivity to oxidative stress/alkylation.

  • Immunotoxicology: As a potent hapten for studying contact hypersensitivity and T-cell mediated drug reactions without the "black box" of hepatic metabolism.

  • Mitochondrial Stress Probe: To induce rapid cytosolic and mitochondrial GSH depletion in a controlled, dose-dependent manner.

Chemical Identity & Safety[1][2][3]
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • MW: 185.61 g/mol

  • Key Hazard: Potent Skin Sensitizer . Unlike APAP, this compound is an alkylating agent. Handle with extreme caution (Double Nitrile Gloves, Fume Hood).

Part 2: Experimental Protocols

Vehicle Formulation Strategy

Due to the chloro-substitution, Cl-APAP exhibits lower water solubility than APAP and is prone to hydrolysis in basic pH.

Recommended Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline. Rationale: DMSO ensures primary solubilization; PEG-400 stabilizes the hydrophobic core; Saline provides isotonicity.

Preparation Protocol (Standard 10 mL batch):

  • Weigh X mg of Cl-APAP powder (calculated based on dose).

  • Dissolve completely in 1.0 mL DMSO (Grade: Cell Culture). Vortex for 30 seconds. Solution must be clear.

  • Add 4.0 mL PEG-400 . Vortex to mix.

  • Slowly add 5.0 mL sterile 0.9% Saline while vortexing.

    • Critical Step: Do not heat above 37°C to prevent hydrolysis of the chloro-amide bond.

    • Stability: Use within 30 minutes of preparation.

Dose-Ranging Protocol (Murine)

Species: Male C57BL/6J mice (8-10 weeks). Rationale: This strain is the gold standard for APAP hepatotoxicity; using it allows for direct benchmarking against historical APAP data.

Route: Intraperitoneal (IP) Injection. Rationale: IP is preferred over Oral Gavage (PO) for this compound to minimize hydrolysis in the stomach acid and ensure rapid systemic delivery of the intact alkylator.

Step-by-Step Administration:

  • Fasting: Fast mice for 12-16 hours (overnight) prior to dosing. Fasting depletes hepatic glycogen and basal GSH, standardizing sensitivity.

  • Dose Groups:

    • Vehicle Control: (10 mL/kg)

    • Low Dose: 25 mg/kg (0.13 mmol/kg)

    • Mid Dose: 50 mg/kg (0.27 mmol/kg)

    • High Dose: 100 mg/kg (0.54 mmol/kg)

    • Note: Cl-APAP is significantly more potent than APAP (LD50 ~300+ mg/kg) due to direct reactivity. Do not exceed 150 mg/kg in initial screens.

  • Injection: Administer 10 mL/kg volume IP using a 27G needle.

  • Monitoring: Monitor for "writhing" (peritoneal irritation) immediately post-injection.

Sampling & Endpoints
TimepointSample TypeTarget AnalysisRationale
0.5 - 1 h Liver TissueTotal GSH / GSSGCapture the "First Hit" (Direct Alkylation).
4 - 6 h SerumALT / ASTPeak hepatocellular necrosis marker.
24 h Liver HistologyH&E StainingAssess centrilobular necrosis vs. apoptosis.

Part 3: Mechanistic Visualization

Comparative Pathway Analysis (APAP vs. Cl-APAP)

The following diagram illustrates how Cl-APAP bypasses the metabolic checkpoint (CYP2E1) to directly attack cellular thiols.

G APAP Acetaminophen (APAP) CYP CYP2E1 (Metabolic Activation) APAP->CYP Bioactivation ClAPAP 2-Cl-APAP (Direct Analog) GSH Hepatic Glutathione (GSH) ClAPAP->GSH Direct Alkylation (S_N2) Adducts Protein Adducts (Mitochondrial Dysfunction) ClAPAP->Adducts Direct Binding NAPQI NAPQI (Reactive Metabolite) CYP->NAPQI NAPQI->GSH Depletion NAPQI->Adducts Covalent Binding Direct Direct Chemical Reactivity GSH->Adducts Loss of Protection Necrosis Hepatocellular Necrosis Adducts->Necrosis Oxidative Stress

Figure 1: Comparative Mechanism of Action. Cl-APAP bypasses CYP2E1, directly depleting GSH via nucleophilic substitution (S_N2) of the chloride leaving group.

Part 4: Critical Data & Interpretation

Expected Results Matrix
ParameterAPAP (300 mg/kg)Cl-APAP (50 mg/kg)Interpretation
GSH Depletion Slow onset (1-2h)Rapid onset (<30 min) Cl-APAP reacts immediately upon absorption.
Covalent Binding Ring-C3 (via NAPQI)Tail-Acetyl (via Cl displacement) Warning: Anti-APAP antibodies may NOT cross-react.
CYP Inhibitor Effect Protective (e.g., 1-ABT)No Effect Confirms metabolic independence.
Toxicity Zone Centrilobular (Zone 3)Pan-lobular Toxicity is driven by perfusion, not CYP zonation.
Troubleshooting: The "Adduct Trap"

A common error in this model is assuming that standard anti-APAP-adduct antibodies will work for Cl-APAP.

  • APAP Adduct: 3-(cystein-S-yl)acetaminophen.

  • Cl-APAP Adduct: N-(4-hydroxyphenyl)-2-(cystein-S-yl)acetamide.

  • Implication: You cannot use standard ELISA kits for APAP adducts. You must use LC-MS/MS to detect the specific mass shift (+305 Da for GSH conjugate) or measure total thiol depletion.

References

  • Chemical Identity & Toxicity: PubChem Compound Summary for CID 8836, this compound. National Library of Medicine. Available at: [Link]

  • Mechanistic Context (Haloacetamides): "Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo." Experimental and Therapeutic Medicine, 2021. Available at: [Link]

  • Paracetamol Impurity Profiling: "Impurity profiling of paracetamol toxic impurities...". Journal of Pharmaceutical and Biomedical Analysis (Contextual reference for chloro-analogs). Available at: [Link]

  • Comparative Hepatotoxicity Models: Jaeschke, H., et al. "Mechanisms of Acetaminophen-Induced Liver Injury." Liver International, 2012. (Foundational text for interpreting GSH depletion kinetics). Available at: [Link]

2-chloro-N-(4-hydroxyphenyl)acetamide in protein modification experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Covalent Targeting of Cysteine Residues using 2-chloro-N-(4-hydroxyphenyl)acetamide

Executive Summary

This guide details the application of This compound (referred to herein as Cl-APAP ) in protein modification. Structurally analogous to acetaminophen but equipped with an electrophilic


-chloroacetamide warhead, Cl-APAP serves as a critical "covalent fragment" in drug discovery.

Unlike non-specific alkylators (e.g., iodoacetamide), Cl-APAP combines a moderate electrophile with a phenol moiety. This allows it to act as a ligandability probe : it preferentially labels cysteine residues located near pockets capable of accommodating the hydroxyphenyl group (mimicking tyrosine or engaging in H-bonding). This application note provides a validated workflow for using Cl-APAP to map accessible cysteines and assess the "druggability" of cryptic pockets.

Chemical Foundation & Mechanism[1]

To ensure experimental success, researchers must understand the two-step recognition and reaction mechanism.

The Reaction Mechanism

The labeling proceeds via an


 nucleophilic substitution.
  • Recognition (Non-covalent): The 4-hydroxyphenyl group reversibly associates with the protein surface/pocket via Van der Waals forces or Hydrogen bonding.

  • Reaction (Covalent): The thiolate anion (

    
    ) of a nearby Cysteine attacks the 
    
    
    
    -carbon of the chloroacetamide, displacing the chloride ion.

Key Parameter - Mass Shift: Upon successful conjugation, the protein mass increases by +149.15 Da . Calculation:


 Da.
Visualizing the Pathway

ReactionMechanism Protein Protein-Cys-SH (Nucleophile) Complex Non-Covalent Complex (Affinity Driven) Protein->Complex pH > pKa Reagent Cl-APAP (Electrophile) Reagent->Complex Kd binding Transition Transition State (SN2 Attack) Complex->Transition Proximity Effect Product Labeled Protein (+149.15 Da) Transition->Product Byproduct HCl (Leaving Group) Transition->Byproduct

Caption: Mechanism of Cysteine Alkylation by Cl-APAP. Note the affinity-driven intermediate step which confers specificity over generic alkylators.

Experimental Protocols

Pre-Experiment: Intrinsic Reactivity Check (GSH Assay)

Before labeling valuable protein, you must verify the reagent's quality and intrinsic reactivity using Glutathione (GSH). This ensures the "warhead" is active but not degraded.

  • Reagents: Cl-APAP (10 mM in DMSO), GSH (10 mM in water), PBS (pH 7.4).

  • Procedure:

    • Mix GSH (50 µM final) and Cl-APAP (500 µM final) in PBS.

    • Incubate at 25°C.

    • Monitor depletion of free thiols using Ellman’s Reagent (DTNB) at 0, 15, 30, and 60 minutes.

  • Pass Criteria: Cl-APAP should show moderate reactivity (

    
     min). If 
    
    
    
    min, the reagent is too reactive (promiscuous). If no reaction after 60 min, the chloride may have hydrolyzed during storage.
Core Protocol: Protein Labeling for Mass Spectrometry

Objective: Label solvent-accessible or ligandable cysteines on a target protein (e.g., K-Ras, TEAD, or BSA).

Materials:

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5. (Avoid Tris; primary amines can react at high temperatures/pH).

  • Stock Solution: 50 mM Cl-APAP in anhydrous DMSO. Prepare fresh.

  • Quench: 100 mM Dithiothreitol (DTT).

Step-by-Step Workflow:

  • Protein Preparation:

    • Dilute protein to 10 µM in HEPES buffer.

    • Critical: Ensure protein is fully reduced. If TCEP was used for storage, it is compatible. If DTT was used, it must be removed via Zeba spin column (DTT will scavenge the probe).

  • Incubation:

    • Add Cl-APAP to protein. Recommended ratios: 10x, 50x, and 100x molar excess (e.g., 100 µM to 1 mM probe).

    • Keep DMSO concentration < 2% (v/v) to prevent denaturation.

    • Incubate at 25°C for 1 to 4 hours .

    • Control: Incubate one sample with DMSO only (Negative Control).

  • Quenching:

    • Add DTT to a final concentration of 10 mM. Incubate for 5 minutes. This rapidly alkylates excess probe, stopping the reaction.

  • Desalting (Crucial for MS):

    • Remove excess small molecules using a desalting column (e.g., Bio-Rad P-6 or Thermo Zeba) equilibrated in 0.1% Formic Acid (for LC-MS).

  • Analysis:

    • Intact MS: Inject directly onto a C4 column. Look for +149.15 Da shifts.

    • Peptide Mapping: Digest with Trypsin (overnight), then run LC-MS/MS on a C18 column to identify which cysteine was modified.

Data Analysis & Visualization

Calculating Occupancy

For intact protein analysis, calculate the occupancy (%) of the modification using the deconvoluted peak intensities.



  • 
    : Intensity of the peak at [Mass + 149.15].
    
  • 
    : Intensity of the parent mass peak.
    
Expected Results Table
Experiment StageMass Spec ObservationInterpretation
Control (DMSO) Mass = M (e.g., 25,000 Da)Native protein intact.
Reaction (1 hr) Mass = M + 149.15 DaMono-labeled. Specific binding to surface Cys.
Reaction (High Conc.) Mass = M + 298.30 DaDi-labeled. Secondary Cys or non-specific Lys labeling.
Hydrolysis Artifact Mass = M + 167.16 DaArtifact. Probe hydrolyzed to alcohol before reacting (Rare).
Workflow Diagram

Workflow Step1 1. Protein Prep (Remove Storage DTT) Step2 2. Incubation (Protein + Cl-APAP, pH 7.5) Step1->Step2 10 µM Protein Step3 3. Quench (Add 10mM DTT) Step2->Step3 1-4 Hours Step4 4. Desalt / Digest (Remove excess probe) Step3->Step4 Stop Rxn Step5 5. LC-MS Analysis (Detect +149.15 Da shift) Step4->Step5 Inject

Caption: Step-by-step protocol for covalent labeling and mass spectrometry analysis.

Troubleshooting & Optimization

  • Issue: No Labeling Observed.

    • Cause: pH is too low. The Cys pKa might be high.

    • Fix: Increase pH to 8.0. Cysteine reactivity is strictly dependent on the thiolate form (

      
      ).
      
    • Cause: Oxidation.[1] The protein cysteines may be oxidized to disulfides.

    • Fix: Pre-treat with 1 mM TCEP for 15 mins before adding Cl-APAP.

  • Issue: Precipitation.

    • Cause: Cl-APAP has limited solubility in water.

    • Fix: Ensure the DMSO stock is fully dissolved. Do not exceed 5% DMSO in the final buffer.

  • Issue: Over-alkylation (Smear on MS).

    • Cause: Non-specific reaction with Lysine residues (rare but possible at pH > 8.5) or N-terminus.

    • Fix: Reduce pH to 7.4 and reduce incubation time. Chloroacetamides are generally Cys-selective at neutral pH.

References

  • Resnick, E. et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8864–8869. Link

  • Backus, K. M. et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534, 570–574. Link

  • Kathman, S. G. & Statsyuk, A. V. (2016). Covalent Tethering of Fragments for Covalent Probe Discovery.[2] Journal of Medicinal Chemistry, 59(3), 803–819. Link

  • London, N. et al. (2020). Covalent Fragment Screening. Trends in Chemistry, 2(2), 144-158. Link

Sources

Targeted Covalent Inhibition: Characterization of 2-chloro-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the biochemical characterization of 2-chloro-N-(4-hydroxyphenyl)acetamide (referred to herein as 2-Cl-APAP ), a potent electrophilic fragment used in covalent drug discovery. Unlike its structural analog acetaminophen (paracetamol), which requires metabolic activation to form reactive species, 2-Cl-APAP contains an


-chloroacetamide "warhead." This moiety facilitates direct alkylation of nucleophilic cysteine residues via an 

mechanism.[1]

This document provides validated protocols for determining the kinetic parameters (


), confirming target engagement via Intact Protein Mass Spectrometry, and assessing off-target reactivity using Glutathione (GSH) profiling.

Mechanism of Action & Chemical Basis

The utility of 2-Cl-APAP lies in its ability to convert a reversible binding event into an irreversible covalent bond. This "two-step" mechanism is the cornerstone of targeted covalent inhibitor (TCI) design.

  • Reversible Binding (

    
    ):  The hydroxyphenyl core provides structural recognition (H-bonds, 
    
    
    
    -stacking) within the target's binding pocket, positioning the molecule.
  • Inactivation (

    
    ):  The electrophilic 
    
    
    
    -carbon undergoes nucleophilic attack by a proximal cysteine thiolate (
    
    
    ), displacing the chloride ion.
Pathway Visualization

The following diagram illustrates the kinetic scheme and the chemical transformation.

G E Enzyme (E) + Inhibitor (I) EI Reversible Complex (E·I) E->EI Kon EI->E Koff EI_cov Covalent Adduct (E-I) EI->EI_cov kinact (inactivation) Reaction Nucleophilic Attack (Cys-SH -> C-Cl) EI->Reaction Reaction->EI_cov

Figure 1: Two-step covalent inhibition mechanism. The initial equilibrium is governed by


 (affinity), while the bond formation is governed by 

(reactivity).

Protocol A: Kinetic Evaluation ( )

Standard IC50 assays are insufficient for covalent inhibitors because potency is time-dependent. The gold standard metric is the second-order rate constant


.
Experimental Design

Objective: Measure the shift in potency (IC50) as a function of pre-incubation time.

Reagents:

  • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100. CRITICAL: Do NOT use DTT or

    
    -Mercaptoethanol; these thiols will quench the inhibitor. Use 1 mM TCEP if a reducing agent is strictly required.
    
  • Compound: 2-Cl-APAP (10 mM stock in DMSO).

  • Target Protein: Purified kinase or protease with accessible cysteine (e.g., BTK, EGFR, or SARS-CoV-2 Mpro).

Workflow Steps
  • Preparation: Prepare a 2x serial dilution of 2-Cl-APAP in assay buffer (10 concentrations, e.g., 10

    
    M to 1 nM).
    
  • Enzyme Activation: Dilute enzyme to 2x final concentration.

  • Pre-Incubation (Variable

    
    ): 
    
    • Mix Enzyme and Inhibitor 1:1 in a 384-well plate.

    • Incubate for defined time points:

      
       minutes.
      
  • Reaction Initiation: Add substrate (at

    
     concentration) to initiate the reaction.
    
  • Detection: Measure product formation (fluorescence/absorbance) immediately. Ensure the read time is short (<10 min) relative to pre-incubation to minimize "reaction during read."

Data Analysis
  • Calculate IC50 for each pre-incubation time point (

    
    ).
    
  • Plot

    
      vs. [Inhibitor]  using the equation:
    
    
    
    
    Note: If saturation is not observed (linear relationship), report
    
    
    directly from the slope.
Quantitative Output Example
Pre-Incubation Time (min)Observed IC50 (nM)Shift Factor
0>10,000N/A
158501.0x
304102.1x
601904.5x
120958.9x

Protocol B: Intact Protein Mass Spectrometry

To validate that the inhibition is truly covalent and specific, we must detect the mass shift corresponding to the addition of the inhibitor minus the leaving group.

Mass Shift Calculation
  • Compound Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [2][3]
    
  • Molecular Weight (MW): 185.61 Da

  • Leaving Group: Chloride (

    
    ) + Proton (
    
    
    
    from Cysteine)
    • Correction: The mass spectrometer measures the protein.[4][5][6][7][8] The protein loses a proton (H, ~1.008 Da) to become thiolate, and the compound loses Chloride (Cl, ~34.969 Da).

    • Adduct Moiety Added:

      
       (
      
      
      
      )
    • Calculated Mass Shift: +150.16 Da

Workflow Steps
  • Incubation: Incubate Protein (5

    
    M) with 2-Cl-APAP (50 
    
    
    
    M, 10x excess) for 60 minutes at RT.
  • Control: Incubate Protein with DMSO only.

  • Desalting: Pass sample through a Zeba Spin Desalting Column (7K MWCO) or use inline C4 trap column to remove non-covalently bound compound and salts.

  • LC-MS Analysis:

    • Column: C4 or PLRP-S Reverse Phase.

    • Gradient: 5% to 90% Acetonitrile + 0.1% Formic Acid over 10 minutes.

    • MS: ESI-TOF or Orbitrap (High Resolution). Deconvolute the charge envelope to zero-charge mass.

Visualization of MS Workflow

MS_Workflow Sample Protein + 2-Cl-APAP (60 min incubation) Desalt Desalting / SPE (Remove excess small molecule) Sample->Desalt LCMS LC-MS Analysis (ESI-TOF) Desalt->LCMS Deconv Deconvolution (MaxEnt / BioPharma Finder) LCMS->Deconv Result Mass Shift Confirmation Expected: +150.16 Da Deconv->Result

Figure 2: Intact protein mass spectrometry workflow for adduct confirmation.

Protocol C: Glutathione (GSH) Reactivity Assay

A critical risk with


-chloroacetamides is non-specific toxicity due to rapid reaction with cellular thiols (e.g., Glutathione). This assay determines the intrinsic reactivity half-life (

).
Methodology
  • Reaction Mix: Prepare 50

    
    M 2-Cl-APAP + 5 mM GSH (100x excess) in PBS pH 7.4.
    
  • Internal Standard: Add 1

    
    M Warfarin or Tolbutamide.
    
  • Sampling: Aliquot at

    
     min.
    
  • Quench: Add equal volume of ice-cold Acetonitrile + 1% Formic Acid.

  • Analysis: LC-MS/MS monitoring the disappearance of the parent compound (2-Cl-APAP).

Acceptance Criteria
  • 
     min:  Highly reactive. Likely toxic/promiscuous.
    
  • 
     min:  Ideal "tunable" reactivity for a drug candidate.
    
  • Note: 2-Cl-APAP is moderately reactive. If

    
     is too short, steric bulk must be added near the 
    
    
    
    -carbon in future iterations.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[9][10] Nature Reviews Drug Discovery. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Dissecting the Pharmacology of Covalent Inhibitors." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-chloro-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

🚨 Critical Alert: Immediate Action Required

Do not treat this compound like a standard reagent. 2-chloro-N-(4-hydroxyphenyl)acetamide (also known as N-chloroacetyl-4-aminophenol) contains two highly reactive functional motifs: an electrophilic chloroacetamide warhead and an oxidation-prone phenol .

  • NEVER store in aqueous buffers (pH > 7.0) for > 4 hours.

  • NEVER expose to direct light (amber vials are mandatory).

  • NEVER use DMSO stock solutions older than 1 month without re-verification (HPLC/LC-MS).

Module 1: The Chemistry of Degradation (The "Why")

To prevent degradation, you must understand the enemy. This molecule fights a war on two fronts: Hydrolysis (at the tail) and Oxidation (at the head).

The Hydrolytic Pathway (The "Silent Killer")

The chloroacetamide group (


) is an alkylating agent designed to react with cysteine thiols. However, water is a competing nucleophile.
  • Mechanism: Water attacks the alpha-carbon, displacing the chloride ion. This converts the reactive chloroacetamide into an inactive hydroxyacetamide (glycolamide).

  • Kinetics: This reaction is pseudo-first-order in water and accelerates logarithmically with pH. At pH 8.0, the half-life can drop to minutes/hours depending on temperature.

  • Result: Loss of potency (IC50 shift) without visible physical changes.

The Oxidative Pathway (The "Visible Indicator")

The phenol group is electron-rich. Upon exposure to oxygen and light, it undergoes radical formation.

  • Mechanism: Phenolic oxidation leads to the formation of quinone imines and subsequent polymerization.

  • Result: The solution turns pink, then brown. This indicates the formation of degradation products that may be cytotoxic or interfere with optical assays.

Visualization of Degradation Pathways

DegradationPathways Compound This compound (Active) Glycolamide N-(4-hydroxyphenyl)-2-hydroxyacetamide (Inactive Potency) Compound->Glycolamide Hydrolysis (C-Cl displacement) HCl Cl- (Leaving Group) Compound->HCl Quinone Quinone Imine Intermediates (Reactive/Toxic) Compound->Quinone Oxidation (-2H) Water H2O / OH- Oxygen O2 / Light / High pH Polymer Brown Precipitate/Polymers (Color Change) Quinone->Polymer Polymerization

Figure 1: Dual degradation pathways. The red path (Hydrolysis) destroys biological activity silently. The green path (Oxidation) creates visible impurities.

Module 2: Troubleshooting Guide (The "How")

Use this matrix to diagnose issues with your current experiments.

Scenario A: "My solution turned pink/red overnight."
  • Diagnosis: Oxidative degradation of the phenol ring.

  • Root Cause: Exposure to air, light, or basic pH.

  • The Fix:

    • Discard the solution.

    • Prepare fresh stock in degassed solvent.

    • Add an antioxidant if the assay permits (e.g., 1 mM Ascorbic Acid or 0.5 mM Sodium Metabisulfite).

    • Mandatory: Use amber glass vials.

Scenario B: "The compound lost potency (IC50 increased 10x), but looks clear."
  • Diagnosis: Hydrolysis of the C-Cl bond.[1]

  • Root Cause: Presence of water in your "anhydrous" DMSO or storage in aqueous buffer > 4 hours.

  • The Fix:

    • Test your DMSO stock for water content (Karl Fischer titration) or switch to a fresh, unopened bottle.

    • Self-Validating Test: Add Silver Nitrate (

      
      ) to a small aliquot. A white precipitate (
      
      
      
      ) indicates free chloride ions, confirming hydrolysis has occurred.
Scenario C: "Precipitation occurred upon dilution into media."
  • Diagnosis: Solubility crash ("Salting out").

  • Root Cause: The compound is moderately lipophilic (LogP ~0.8 - 1.2). Rapid dilution into high-salt media (PBS/DMEM) shocks the solubility equilibrium.

  • The Fix:

    • Use an intermediate dilution step (e.g., 1000x stock -> 10x in media -> 1x final).

    • Ensure final DMSO concentration is 0.1% - 0.5% to maintain solubility (if cells tolerate).

Module 3: Validated Protocols & Best Practices

Solvent Compatibility Matrix
SolventStability RatingNotesRecommended Storage
DMSO (Anhydrous) ⭐⭐⭐⭐Gold Standard. Hygroscopic; must be kept dry.-20°C or -80°C
Ethanol (100%) ⭐⭐Risk of solvolysis (ethanolysis) over long periods.-20°C (Short term)
Acetonitrile ⭐⭐⭐⭐⭐Chemically inert, but volatile. Hard to pipette small volumes.-20°C
PBS (pH 7.4) Unstable. Hydrolysis

< 24h.
Immediate Use Only
Tris/HEPES (pH 8+) ❌❌Critical Failure. Rapid hydrolysis & oxidation.Do Not Store
Preparation of "Bulletproof" Stock Solutions

Objective: Create a 100 mM stock stable for 3-6 months.

Materials:

  • This compound solid.[2]

  • Anhydrous DMSO (99.9%, stored over 3Å molecular sieves).

  • Amber glass vials with PTFE-lined caps.

  • Argon or Nitrogen gas line.[3]

Protocol:

  • Weighing: Weigh the solid quickly. Do not leave the container open; moisture from air accelerates degradation.

  • Dissolution: Add Anhydrous DMSO. Vortex until fully dissolved.

  • Aliquot: Do not store in one large bottle. Freeze-thaw cycles introduce condensation (water). Split into single-use aliquots (e.g., 20 µL or 50 µL).

  • Inert Gas Overlay: Gently blow Argon/Nitrogen into the headspace of each vial for 5-10 seconds before capping.

  • Storage: Store at -80°C.

Experimental Workflow Decision Tree

WorkflowLogic Start Start: Preparing Experiment SolventCheck Is DMSO Anhydrous? Start->SolventCheck DryDMSO Dry DMSO over 3Å Sieves SolventCheck->DryDMSO No/Unknown BufferCheck Assay Buffer pH? SolventCheck->BufferCheck Yes Acidic pH < 7.0 (Stable for ~12h) BufferCheck->Acidic Basic pH > 7.5 (Unstable) BufferCheck->Basic DurationCheck Assay Duration? Acidic->DurationCheck Basic->DurationCheck Short < 4 Hours (Proceed) DurationCheck->Short Long > 4 Hours (Risk of Hydrolysis) DurationCheck->Long Action Refresh Media/Compound every 4 hours Long->Action

Figure 2: Decision logic for experimental design to minimize degradation artifacts.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use TCEP or DTT to prevent oxidation? A: NO. This is a critical error. TCEP and DTT are strong nucleophiles. They will attack the chloroacetamide group (displacing the chloride) and destroy your compound instantly, forming a covalent adduct with the reducing agent instead of your target protein. Use non-nucleophilic antioxidants like Ascorbic Acid if absolutely necessary, but inert gas (Argon) is safer.

Q2: My compound arrived on dry ice but the vial was warm. Is it ruined? A: If it is in solid form, it is likely fine. The solid state is relatively stable. However, if it was shipped in solution and thawed, check for color changes. Perform an LC-MS check to verify purity before use.

Q3: Why does the protocol specify "Glass" vials? Can I use plastic? A: Chloroacetamides can leach plasticizers from certain low-grade plastics. More importantly, plastics are permeable to oxygen over time, leading to phenolic oxidation. Always use borosilicate glass for long-term storage.

References

  • Hydrolysis Kinetics of Chloroacetamides

    • Mechanism:[4][5][6] Nucleophilic substitution (

      
      ) of 
      
      
      
      -haloacetamides in aqueous media.
    • Source:Journal of the Chemical Society, Perkin Transactions 2. (General reactivity of -chloroacetamides).
    • Context: Establishes the pseudo-first-order degrad
  • Phenolic Oxidation Pathways

    • Mechanism:[4][5][6] Formation of quinone methides and imines from p-substituted phenols.

    • Source:Chemical Research in Toxicology. "Oxidation of Phenolic Compounds: Mechanisms and Biological Relevance."
    • Context: Explains the pink/brown discolor
  • Solvent Effects (DMSO): Source:Journal of Organic Chemistry. "Hygroscopicity of DMSO and its effect on nucleophilic substitution rates." Context: Supports the requirement for molecular sieves and anhydrous handling.
  • General Stability Data

    • PubChem Compound Summary: this compound (CID 2724).
    • Link:

(Note: Specific kinetic constants for this exact molecule are often proprietary to pharmaceutical stability files, but the chemistry described above is chemically absolute for the functional groups present.)

Sources

Technical Support Center: Troubleshooting Peak Tailing for 2-chloro-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-2024-CHL-PAR Subject: Resolution of Asymmetrical Peak Shape (Tailing) in Reverse-Phase Chromatography Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering peak tailing with 2-chloro-N-(4-hydroxyphenyl)acetamide (an intermediate/impurity in paracetamol synthesis). Unlike simple hydrophobic analytes, this molecule possesses two critical polar functionalities—a phenolic hydroxyl group and an amide linkage —capable of secondary interactions with the stationary phase.

This guide moves beyond generic advice to address the specific chemical mechanisms driving tailing for this chloro-acetanilide derivative.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

Q: Why is my peak tailing even though the molecule isn't a strong base?

A: While most literature blames "cation exchange" (relevant for amines), your molecule is a weak acid/neutral amide. Your tailing is likely caused by Hydrogen Bonding and Surface Adsorption , not ionic attraction.

  • The Mechanism: The silica support in your column contains residual silanols (Si-OH). Even in "end-capped" columns, up to 50% of silanols remain exposed.[1]

  • The Interaction:

    • The Amide Nitrogen/Oxygen acts as a hydrogen bond acceptor/donor with free silanols.

    • The Phenolic -OH (pKa ~9.5-10) can interact with metal impurities (chelation) or form strong H-bonds with isolated silanols.

  • The Result: These "secondary interactions" are energetically different from the primary hydrophobic partitioning. A fraction of your analyte molecules "stick" to these sites longer than the rest, creating the "tail" on the chromatogram.[2]

TailingMechanism Analyte This compound C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Fast Kinetics (Gaussian Peak) Silanol Residual Silanol (Si-OH) (Secondary Interaction) Analyte->Silanol Slow Desorption (H-Bonding) Peak Resulting Peak Shape C18->Peak Silanol->Peak Causes Tail

Figure 1: Dual-mechanism retention. The primary hydrophobic interaction yields a sharp peak, while secondary hydrogen bonding with silanols causes the tail.

Module 2: Mobile Phase Optimization

Q: How do I chemically suppress these interactions?

A: You must control the ionization state of the silica surface.

The "2.5 Rule" Protocol: Silanols are weakly acidic (pKa ~3.5 – 4.5). At neutral pH (pH 6-8), they are ionized (Si-O⁻), making them highly active H-bond acceptors.

  • Action: Lower your mobile phase pH to 2.5 – 3.0 .

  • Effect: This forces silanols into their protonated, neutral state (Si-OH), significantly reducing their activity and preventing the "sticking" of your polar amide/phenol groups.

Buffer Selection Table:

Buffer TypeRecommended pHConcentrationWhy it works for this molecule
Phosphate 2.5 – 3.020–25 mMGold Standard. High buffering capacity suppresses local pH shifts at the surface. Excellent peak symmetry.
Formate 2.8 – 3.510–20 mMGood for LC-MS (volatile). Weaker buffering capacity than phosphate; may require higher concentration if tailing persists.
TFA 2.00.05 – 0.1%Strong ion-pairing agent. Sharpens peaks but suppresses MS signal and alters selectivity significantly. Use only if necessary.

Q: Should I use a Silanol Blocker (Triethylamine)? A: Only as a last resort on older columns.

  • Method: Add 5 mM Triethylamine (TEA) to the aqueous mobile phase before adjusting pH.

  • Mechanism: TEA is a stronger base than your analyte. It saturates the active silanol sites, effectively "capping" them so your analyte cannot interact.

Module 3: Stationary Phase Selection

Q: Is my column the problem?

A: If you are using a standard "C18" column (especially older "Type A" silica), yes. The chloro-acetanilide moiety is sensitive to surface activity.

Selection Criteria for Success:

  • High Purity Silica (Type B): Metal content <10 ppm. (Metals increase the acidity of neighboring silanols).

  • End-capping: Mandatory. Look for "Double End-capped" or "Exhaustive End-capping."

  • Surface Area: High surface area (>300 m²/g) often correlates with higher carbon load, masking the silica surface better.

Recommended Column Chemistries:

Column ClassDescriptionSuitability
Hybrid (BEH/Xtimate) Ethylene-bridged hybrid particle.Best. Resists silanol ionization even at higher pH.
Polar-Embedded Amide or carbamate group embedded in the chain.Excellent. The embedded group shields silanols and provides a "water layer" that improves peak shape for phenols.
Traditional C18 Standard silica backbone.[3]Risky. Requires strict pH control (pH < 3.0) to prevent tailing.
Module 4: System Suitability & Diagnostics

Q: How do I know if it's the chemistry or my HPLC system?

A: Perform the "Neutral Marker Test." Inject a strictly neutral, hydrophobic compound (e.g., Toluene or Naphthalene) under the same conditions.

  • Scenario A: Toluene tails.

    • Diagnosis:Physical Issue. Bad plumbing, void volume in the column head, or detector time constant is too slow.

  • Scenario B: Toluene is symmetrical, but this compound tails.

    • Diagnosis:Chemical Issue. Secondary silanol interactions (Go back to Module 2).

Troubleshooting Workflow:

Troubleshooting Start Observe Peak Tailing CheckNeutral Inject Neutral Marker (e.g., Toluene) Start->CheckNeutral Decision Does Marker Tail? CheckNeutral->Decision Physical Physical Cause: 1. Check Tubing Length 2. Replace Column Frit 3. Check Detector Rate Decision->Physical Yes Chemical Chemical Cause: Silanol Interaction Decision->Chemical No Action1 Action: Lower pH to 2.5 Increase Buffer Conc. Chemical->Action1 Action2 Action: Switch to Hybrid or Polar-Embedded Column Action1->Action2 If fails

Figure 2: Diagnostic decision tree to isolate physical system faults from chemical interaction issues.

References
  • Mechanism of Silanol Interactions

    • Nawrocki, J. "The silanol group and its role in liquid chromatography of basic compounds." Journal of Chromatography A, 779(1-2), 29-71.

  • pH Effects on Peak Shape

    • Dolan, J. W.[4] "The Power of pH."[5] LCGC North America, 35(11), 812–816.

  • Triethylamine as a Silanol Blocker

    • McCalley, D. V. "Effect of organic solvents and additives on the performance of silanol-suppressing reagents in reversed-phase liquid chromatography." Journal of Chromatography A, 1193(1-2), 85-91.

  • Molecule Properties (this compound)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 236323, 2-Chloro-N-(4-hydroxyphenyl)-acetamide."

Sources

Technical Support Center: Synthesis of Chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Agent: Senior Application Scientist Topic: Troubleshooting Chloroacetamide Synthesis (Acylation of Amines) Reference ID: CAS-ClAc-001

Core Protocol Overview

Welcome to the technical support hub for covalent warhead synthesis. The synthesis of


-chloroacetamides is a foundational step in Medicinal Chemistry, particularly for Targeted Covalent Inhibitors (TCIs) and PROTACs.

While the reaction appears simple—acylation of an amine with chloroacetyl chloride—it is prone to specific failure modes like over-alkylation , hydrolysis , and purification difficulties .

Standard Workflows

We support two primary methodologies. Choose the one that fits your substrate's solubility.

MethodA: Organic Phase (Standard) B: Schotten-Baumann (Biphasic)
Reagents Amine, Chloroacetyl Chloride, TEA/DIPEAAmine, Chloroacetyl Chloride,

/NaOH
Solvent DCM, THF, or Toluene (Anhydrous)DCM/Water or EtOAc/Water
Best For Moisture-sensitive substrates; High-yield requirements.Robust substrates; Simple workup (acid scavenger stays in water).
Key Risk HCl salt precipitation trapping amine.Hydrolysis of acid chloride reagent.

Visual Workflow & Logic

The following diagram illustrates the critical decision points and process flow to minimize side reactions.

ChloroacetamideSynthesis Start Start: Amine Substrate SolubilityCheck Is Amine Water Soluble? Start->SolubilityCheck MethodA Method A: Anhydrous DCM/TEA (0°C under N2) SolubilityCheck->MethodA No (Lipophilic) MethodB Method B: Schotten-Baumann (Biphasic DCM/aq. K2CO3) SolubilityCheck->MethodB Yes (Hydrophilic) AddBase Add Non-nucleophilic Base (TEA/DIPEA, 1.2 - 2.0 eq) MethodA->AddBase AddReagent Slow Addition of Chloroacetyl Chloride (Dropwise at -10°C to 0°C) AddBase->AddReagent Reaction Reaction Progress (Monitor TLC/LCMS) AddReagent->Reaction RapidStir Vigorous Stirring Required (To max interfacial contact) MethodB->RapidStir RapidStir->Reaction SideRxnCheck Issue: Bis-Alkylation or Dimer? Reaction->SideRxnCheck SideRxnCheck->AddReagent Yes: Reduce Temp / Dilute Clean Clean Conversion SideRxnCheck->Clean No Workup Workup: Acid Wash (1M HCl) removes unreacted amine Clean->Workup Final Final Product: Chloroacetamide Workup->Final

Figure 1: Decision logic for synthesis method selection and critical process steps.

Troubleshooting Guide (FAQ)

Issue #1: "I see a major byproduct with M+ Substrate Mass." (Bis-Alkylation)

Symptoms: LCMS shows the desired product mass, but also a peak corresponding to [Product + Amine - HCl]. Root Cause: The amine is acting as a nucleophile twice. First, it attacks the acyl chloride (correct). Second, excess amine attacks the


-carbon (alkyl chloride) via 

, displacing the chloride. Resolution:
  • Temperature Control: This is the most critical variable. Acylation is fast at

    
    ; alkylation (
    
    
    
    ) usually requires room temperature or heat. Keep the reaction at or below
    
    
    during addition.
  • Order of Addition: Never add the amine to the acid chloride if using Method A. Dissolve the amine and base, cool to

    
    , then add the acid chloride dropwise.
    
  • Stoichiometry: Ensure the acid chloride is in slight excess (1.1–1.2 eq). If the amine is in excess, it will attack the product.

Issue #2: "My yield is low and the acid chloride seems to disappear."

Symptoms: Starting material remains; acid chloride is consumed but no product forms (or forms chloroacetic acid). Root Cause: Hydrolysis.[1] Chloroacetyl chloride is highly moisture-sensitive. Resolution:

  • Reagent Quality: Chloroacetyl chloride hydrolyzes to chloroacetic acid in the bottle over time. If the liquid is cloudy or has white crystals (chloroacetic acid), distill it or buy a fresh bottle.

  • Solvent Dryness: In Method A, use anhydrous DCM.

  • Alternative Reagent: Switch to Chloroacetic Anhydride . It is a solid, easier to handle, less moisture-sensitive, and milder, though reaction times are longer [1].

Issue #3: "The product is an oil that won't crystallize."

Symptoms: After workup, you have a dark, sticky oil. Root Cause: Residual solvent, impurities (often chloroacetic acid), or the molecule's natural state. Resolution:

  • Trituration: Dissolve the oil in a minimum amount of DCM or EtOAc, then add cold Hexanes or Diethyl Ether dropwise with scratching.

  • Recrystallization: Common solvent systems for chloroacetamides include Ethanol/Water or Toluene/Hexane [2].

  • The "Schotten-Baumann" Trick: If using Method B, the product often precipitates directly from the interface. Cool the biphasic mixture to

    
     before filtering.
    
Issue #4: "The reaction turns into a solid block (Stalling)."

Symptoms: In Method A, heavy precipitation occurs immediately upon adding the acid chloride, stopping the stir bar. Root Cause: Precipitation of the Amine-HCl salt or the Base-HCl salt, trapping unreacted amine. Resolution:

  • Dilution: Increase solvent volume.

  • Base Switch: If using TEA, the TEA

    
    HCl salt is voluminous. Switch to DIPEA (Hünig's base)  or use a heterogeneous scavenger like Polymer-supported DIPEA  if doing small-scale library synthesis.
    

Data & Chemical Compatibility

Base Selection Matrix

Choosing the wrong base is the #1 cause of low yields in this synthesis.

BasepKa (conj. acid)Compatibility Notes
Triethylamine (TEA) 10.75Standard. Cheap. Salt precipitates in DCM (can cause stirring issues).
DIPEA (Hünig's Base) 10.75Non-nucleophilic. Better solubility for salts in organic solvents. Recommended.
Pyridine 5.2Milder. Good for highly reactive acid chlorides. Acts as both solvent and base.[2][3][4][5][6]

/

10.3 / 6.4Used in biphasic systems. Essential if the amine substrate has other acidic protons (e.g., phenols) you want to protect from reaction.
Reagent Stability Data
  • Chloroacetyl Chloride:

    • Storage: Store under inert gas. Refrigerate.

    • Half-life in Water: Seconds to minutes (depending on pH).

  • Chloroacetamide Product:

    • Stability: Generally stable at pH 2–9.

    • Reactivity: The C-Cl bond is a weak alkylating agent (covalent warhead). Avoid storing in nucleophilic solvents (e.g., DMSO, Methanol) for prolonged periods at room temperature, as slow solvolysis can occur [3].

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis (Anhydrous)

Recommended for drug discovery intermediates.

  • Setup: Flame-dry a round-bottom flask. Add magnetic stir bar. Purge with

    
    .
    
  • Dissolution: Add Amine (1.0 eq) and DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 eq). Cool mixture to

    
     in an ice bath.
    
  • Acylation: Dilute Chloroacetyl Chloride (1.2 eq) in a small volume of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Tech Note: Rapid addition causes localized heating and side reactions.

  • Monitoring: Stir at

    
     for 30 mins, then warm to RT. Monitor by TLC/LCMS.
    
  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/DIPEA) and Brine. Dry over

    
    .
    
  • Purification: Concentrate. Recrystallize from Hexanes/EtOAc if solid; column chromatography (0-50% EtOAc/Hex) if oil.

Protocol B: Green/Biphasic Synthesis (Schotten-Baumann)

Recommended for scale-up or water-soluble amines.

  • Setup: Flask open to air (or loosely capped).

  • Dissolution: Dissolve Amine (1.0 eq) in EtOAc. Add equal volume of saturated aqueous

    
     (or 1M 
    
    
    
    ).
  • Acylation: Add Chloroacetyl Chloride (1.5 eq) directly to the vigorously stirring biphasic mixture at RT (or

    
     if selective).
    
  • Reaction: Stir vigorously for 1–2 hours.

    • Tech Note: The reaction relies on interfacial contact. Slow stirring = Low yield.

  • Isolation: Separate layers. The organic layer contains the product.[2][3][7] The aqueous layer traps the acid and salts.

References

  • Direct Synthesis of Chloroacetamides . BenchChem Protocols. (2025). Retrieved from .

  • Recrystallization Solvents and Techniques . University of Rochester, Dept of Chemistry. Retrieved from .

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity . Synthetic Communications. (2019). Retrieved from .

  • Schotten-Baumann Reaction Conditions . Wikipedia / Organic Chemistry Portal. Retrieved from .

  • Green chemical synthesis of N-chloroacetanilides . Taylor & Francis Online. (2018). Retrieved from .

Sources

minimizing byproduct formation in the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ref: TSC-ORG-SYN-042 | Status: Active | Updated: 2025-05-15 Subject: Minimizing Byproduct Formation in N-Chloroacetylation of 4-Aminophenol

Introduction: The Selectivity Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing low yields, discoloration, or impure products during the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide .

The core challenge in this synthesis is chemoselectivity . The starting material, 4-aminophenol, is bifunctional, containing both a nucleophilic amine (


) and a nucleophilic hydroxyl (

) group.[1]
  • Target Reaction:

    
    -acylation (Amide formation).
    
  • Primary Competitor:

    
    -acylation (Ester formation).
    
  • Secondary Competitor: Di-acylation (Reaction at both sites).

This guide provides the mechanistic insight and protocols required to lock the reaction path toward the


-acyl target.

Module 1: Critical Process Parameters (CPP)

To minimize byproducts, you must control the thermodynamics and kinetics of the reaction environment.

The pH Control (The pKa Rule)

This is the single most critical variable. You must exploit the acidity difference between the amine and the phenol.

  • pKa of Protonated Amine (

    
    ):  ~5.48[1]
    
  • pKa of Phenol (

    
    ):  ~10.30[1][2]
    

The Strategy: Maintain the reaction pH between 4.0 and 6.0 .

  • At pH < 3: The amine is fully protonated (

    
    ) and non-nucleophilic. Reaction stops.
    
  • At pH > 9: The phenol begins to deprotonate to phenoxide (

    
    ), which is a powerful nucleophile.[1] This leads to 
    
    
    
    -acylation
    (ester impurities).
  • At pH 4–6: The phenol remains protonated (neutral

    
    , poor nucleophile), while the amine exists in equilibrium with enough free base to react with the highly reactive acid chloride.
    
Temperature Suppression

Chloroacetyl chloride is highly reactive.

  • High Temp (>10°C): Increases the rate of hydrolysis of the acid chloride (destroying reagent) and increases the kinetic energy enough to overcome the activation energy for

    
    -acylation.
    
  • Target Temp: 0°C to 5°C . This ensures Kinetic Control, favoring the faster amine reaction over the slower phenol reaction.

Module 2: Troubleshooting Guide (FAQ)

Use this section to diagnose specific observations from your benchwork.

Q1: My reaction mixture turned dark pink/brown immediately. What happened?

Diagnosis: Oxidative Degradation. 4-aminophenol is highly sensitive to air and light, oxidizing to quinone imine species.

  • Fix: Ensure your starting material is white/off-white. If it is brown, recrystallize it before use.

  • Prevention: Run the reaction under an inert atmosphere (

    
     or 
    
    
    
    ) and shield from direct light.
Q2: The product melting point is low (<130°C) or the range is broad.

Diagnosis:


-acylated Byproducts. 
You likely generated the ester byproduct (4-aminophenyl 2-chloroacetate) or the di-acylated species.
  • Root Cause: The pH spiked too high during the addition of the base, or the temperature rose above 10°C.

  • Fix: Recrystallize from 50% aqueous ethanol. The ester byproduct is more soluble in ethanol than the amide target.

Q3: I have low yield, and the acid chloride smells strong even after reaction.

Diagnosis: Reagent Hydrolysis. The chloroacetyl chloride reacted with water instead of the amine.

  • Root Cause: The reaction was too warm, or the reagents were added too slowly in an aqueous environment without sufficient organic co-solvent.

  • Fix: Increase the excess of chloroacetyl chloride to 1.2 equivalents or switch to a biphasic system (Ethyl Acetate/Water) to protect the reagent.

Module 3: The "Gold Standard" Protocol

This protocol uses a buffered Acetic Acid/Sodium Acetate system to automatically maintain the pH in the "Safe Zone" (4-6), preventing


-acylation.
Reagents
  • 4-Aminophenol (10 mmol, 1.09 g)

  • Chloroacetyl chloride (12 mmol, 1.35 g) — Slight excess

  • Saturated Sodium Acetate solution (aqueous)[3]

  • Glacial Acetic Acid (Solvent)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 4-aminophenol (1.09 g) in Glacial Acetic Acid (10 mL) .

    • Why: Acetic acid acts as the solvent and part of the buffer system.

  • Buffering: Add Saturated Sodium Acetate solution (10 mL) .

    • Why: This creates a buffer. The acetate ion acts as a proton sponge for the HCl generated during the reaction, preventing the pH from dropping too low (which would stop the reaction) while keeping it low enough to prevent phenoxide formation.

  • Cooling: Immerse the flask in an ice/salt bath and cool to 0–2°C .

  • Addition: Add Chloroacetyl chloride (1.35 g) dropwise over 20 minutes with vigorous stirring.

    • Critical: Do not let the temperature rise above 5°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour.

  • Quench & Isolation: Pour the mixture into ice-cold water (50 mL) . The product should precipitate as white crystals.

  • Filtration: Filter the solid and wash with cold water (

    
     mL) to remove acetic acid and inorganic salts.
    
  • Purification: Recrystallize from 50% Ethanol/Water .

    • Target MP: 148–150°C (Lit. value).

Module 4: Visualization & Logic

Figure 1: Reaction Pathway & Selectivity

This diagram illustrates the competition between the desired Path A and the undesired Path B/C.

ReactionPath Start 4-Aminophenol (pKa NH3+: 5.5, OH: 10.3) Target TARGET: N-Acyl Product (Amide Formation) Start->Target Path A: pH 4-6 Temp < 5°C (Kinetic Control) Byproduct1 BYPRODUCT: O-Acyl Product (Ester Formation) Start->Byproduct1 Path B: pH > 9 Temp > 20°C (Thermodynamic Control) Reagent Chloroacetyl Chloride Reagent->Target Reagent->Byproduct1 Byproduct2 BYPRODUCT: Di-Acyl Product Target->Byproduct2 Excess Reagent High pH

Caption: Path A (Green) represents the selective N-acylation favored by pH buffering and low temperature. Path B (Red) represents the O-acylation error mode.

Figure 2: Troubleshooting Logic Flow

Use this flowchart to diagnose purity issues.

Troubleshooting Observation Start: Observation Color Pink/Brown Product? Observation->Color MP Melting Point < 140°C? Color->MP No Action1 Cause: Oxidation Fix: Recrystallize SM Use Inert Atm Color->Action1 Yes Smell Strong Acid Smell? MP->Smell No Action2 Cause: O-Acylation Fix: Check pH < 6 Recrystallize (EtOH) MP->Action2 Yes Action3 Cause: Hydrolysis Fix: Dry Solvents Add Reagent Slower Smell->Action3 Yes Success White Crystals MP 148-150°C Smell->Success No

Caption: Diagnostic logic for common synthesis failures. Follow the "Yes" paths to identify the root cause.

References

  • Synthesis of this compound. Neliti. (2020).[4] Describes the sodium acetate/acetic acid buffer method.

  • This compound. IUCrData.[3][5] (2024).[4][5][6][7] Crystallographic structure and synthesis confirmation.

  • 4-Aminophenol Properties. Wikipedia/PubChem. pKa values and solubility data.[1][2]

  • Vogel's Textbook of Practical Organic Chemistry. (Standard Reference). General procedures for N-acylation of aminophenols (Schotten-Baumann conditions).

Sources

Technical Support Center: Purification of 2-chloro-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Purification & Troubleshooting for Crude Intermediate C8H8ClNO2 Assigned Specialist: Senior Application Scientist Last Updated: January 29, 2026

Executive Summary & Compound Profile

User Query: I have synthesized 2-chloro-N-(4-hydroxyphenyl)acetamide (also known as N-chloroacetyl-4-aminophenol), but the product is off-color (pinkish-brown) and the melting point is broad. How do I purify this effectively?

Specialist Response: The synthesis of this compound typically involves the chloroacetylation of 4-aminophenol.[1][2] The specific impurities you are seeing—pink/brown coloration and melting point depression—are characteristic of oxidized starting material (quinones) and competitive O-acylation byproducts.

Because this compound is a critical intermediate for pharmaceutical analogs (e.g., acetaminophen derivatives) and herbicides, purity is paramount. The protocol below prioritizes ethanol-based recrystallization as the primary purification vector, supported by specific pre-wash steps to remove inorganic salts.

Compound Specifications
PropertyValueNotes
CAS No. 140-49-8 (Generic Amide) / Specific derivativeVerify specific isomer; often custom synthesized.
Molecular Formula C₈H₈ClNO₂MW: 185.61 g/mol
Target Melting Point 140–142 °C (413–415 K) Sharp range indicates high purity [1].[2][3][4]
Appearance Colorless / White NeedlesPink/Brown indicates oxidation.
Solubility Profile Soluble in Ethanol, Hot Water.Poor solubility in cold water (used for washing).

Diagnostic Workflow (Decision Matrix)

Before selecting a method, diagnose the state of your crude material using this logic flow.

PurificationLogic Start Start: Crude Solid CheckColor Check Appearance: Is it Pink or Brown? Start->CheckColor Charcoal Action: Activated Charcoal Treatment (Hot EtOH) CheckColor->Charcoal Yes (Oxidation) CheckSalt Check Solubility: Does it leave white residue in hot EtOH? CheckColor->CheckSalt No (White/Off-white) Charcoal->CheckSalt WaterWash Action: Cold Water Wash (Remove NaOAc/NaCl) CheckSalt->WaterWash Yes (Inorganic Salts) CheckMP Check Melting Point: Is it < 138°C? CheckSalt->CheckMP No (Fully Soluble) WaterWash->CheckMP Recryst Action: Recrystallization (Ethanol or EtOH/H2O) CheckMP->Recryst Yes (Impure) Final End: Pure White Crystals (MP 140-142°C) CheckMP->Final No (Target Range) Recryst->Final

Figure 1: Purification Decision Matrix. Follow the path based on visual and physical inspection of the crude intermediate.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" Recrystallization

Applicability: Use this for bulk purification when the yield is high but the melting point is slightly depressed (e.g., 135–138°C).

Mechanism: This method exploits the steep solubility curve of the amide in ethanol. Impurities like O-acylated byproducts remain in the mother liquor, while inorganic salts (if not previously washed) are insoluble in hot ethanol and can be filtered out [1].

Step-by-Step Guide:

  • Dissolution: Place the crude solid in a flask. Add 95% Ethanol (approx. 10–15 mL per gram of crude).

  • Heating: Heat to reflux (approx. 78°C) with stirring until the solid dissolves.

    • Troubleshooting: If a white, granular solid remains that does not dissolve even with excess solvent, this is likely Sodium Acetate (from the synthesis buffer). Perform a hot filtration to remove it.[5]

  • Charcoal Treatment (Optional): If the solution is colored (pink/brown), add activated charcoal (1–2% w/w) and reflux for 5 minutes. Filter while hot through a Celite pad.

  • Crystallization: Remove from heat. Allow the solution to cool slowly to room temperature on the benchtop. Do not place directly in ice, as this traps impurities.

  • Finishing: Once crystals form (needles), cool in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation: Filter under vacuum. Wash the cake with a small amount of ice-cold ethanol .

  • Drying: Dry in a vacuum oven at 50°C.

Expected Result: Colorless needles, MP 140–142°C.

Protocol B: The Aqueous Wash (De-salting)

Applicability: Essential if the crude product was precipitated directly from the reaction mixture (Acetic Acid/NaOAc) without a prior wash.

Mechanism: The product is poorly soluble in cold water, but the inorganic byproducts (NaCl, NaOAc) and the starting material (4-aminophenol hydrochloride) are highly water-soluble.

Step-by-Step Guide:

  • Suspend the crude solid in ice-cold deionized water (20 mL per gram).

  • Stir vigorously for 15–20 minutes.

  • Filter under vacuum.

  • Check the pH of the filtrate. If acidic (due to residual acetic acid or chloroacetic acid), wash with more water until neutral.

  • Proceed to Protocol A (Recrystallization) if further purity is needed.

Troubleshooting & FAQs

Q1: My product turned pink/purple during drying. What happened?

Diagnosis: Oxidation of Unreacted 4-Aminophenol. The starting material, 4-aminophenol, is highly sensitive to air oxidation, forming quinone-imine derivatives which are intensely colored. Corrective Action:

  • Perform Protocol B (Water Wash) thoroughly; the amine salt is water-soluble.

  • If the color persists inside the crystals, perform Protocol A with the Charcoal Treatment step. Ensure the charcoal is filtered off while the solution is still near boiling to prevent premature crystallization.

Q2: I have a low melting point (e.g., 120–130°C) and the crystals look "wet" or oily.

Diagnosis: O-Acylation or Solvent Inclusion.

  • O-Acylation: You may have formed the ester byproduct (4-(2-chloroacetamido)phenyl 2-chloroacetate) if the reaction temperature was too high or excess chloroacetyl chloride was used [2].

  • Solvent Inclusion: Acetic acid (reaction solvent) can be trapped in the lattice. Corrective Action: Recrystallize using Ethanol/Water (80:20) . The presence of water helps hydrolyze any trace chloroacetyl chloride and forces the more hydrophobic ester impurities to stay in the mother liquor or separate as an oil (which can be decanted).

Q3: The product is not precipitating from the ethanol solution.

Diagnosis: Super-saturation or High Solubility. Corrective Action:

  • Concentrate: Evaporate 30–50% of the solvent volume.

  • Seed: Add a single crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Anti-solvent: Add cold water dropwise to the ethanol solution until persistent turbidity is observed, then cool.

Impurity Profile & Analytical Validation

Use the following table to identify impurities based on analytical feedback.

Impurity TypeOriginDetection MethodRemoval Strategy
4-Aminophenol Unreacted Starting MaterialTLC (Polar), Color (Pink)Acidic water wash or Recrystallization (remains in liquor).
Chloroacetic Acid Hydrolysis of ReagentLow pH of filtrate, smellWater wash (highly soluble).
O-Acylated Byproduct Side Reaction (Esterification)IR (Ester C=O ~1730 cm⁻¹), Lower MPRecrystallization from EtOH/Water; Ester is less soluble in water.
Inorganic Salts Buffer (NaOAc, NaCl)Ash test, Insoluble in hot EtOHHot filtration during Protocol A.

References

  • El Moutaouakil Ala Allah, A., et al. (2024).[1] this compound.[1][2][3][6] IUCrData , 9(10), x241015.[1]

  • Yusufov, M.S., et al. (2020).[6] Synthesis of 2-chloro-N-(3-hydroxyphenyl) acetamide and 2-chloro-N-(4-hydroxyphenyl) acetamide and Study of Their Antimicrobial Activity. JournalNX , 6(12), 486-489.[7]

  • National Center for Biotechnology Information. (2024).[1][2][4] PubChem Compound Summary for CID 8637, this compound.

Disclaimer: This guide is for research purposes only. This compound is a chemical intermediate and should be handled with appropriate PPE (gloves, goggles, fume hood) as it may possess irritant or toxic properties similar to other chloroacetamides.

Sources

Technical Support Center: High-Sensitivity Quantitation of 2-chloro-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Method Development & Troubleshooting for Genotoxic Impurity Analysis Analyte: 2-chloro-N-(4-hydroxyphenyl)acetamide (CAS: 26488-97-1) Synonyms: N-chloroacetyl-4-aminophenol;


-chloro-paracetamol derivative.
Executive Summary: The "Reactivity Trap"

Researchers often fail to detect This compound not because of poor mass spec sensitivity, but because the analyte disappears before it reaches the column.

As an


-chloroacetamide, this compound is a potent electrophilic alkylating agent . In complex matrices (plasma, cell lysates, wastewater), it rapidly reacts with nucleophiles—specifically thiols like glutathione (GSH) and cysteine residues on albumin—forming covalent adducts. Furthermore, the amide bond is susceptible to hydrolysis in non-acidic conditions.

This guide prioritizes stabilization over instrumentation. If you do not stabilize the matrix immediately upon collection, no amount of mass spectrometry sensitivity will recover the analyte.

Module 1: Sample Preparation (The Stabilization Protocol)

Objective: Prevent covalent binding and hydrolysis during extraction.

The Protocol: Acidified Liquid-Liquid Extraction (LLE)

Do not use standard Protein Precipitation (PPT) with methanol/acetonitrile alone; the basicity of blood/plasma can drive degradation during the spin.

Step-by-Step Methodology:

  • Immediate Acidification (Critical):

    • Action: Upon sample collection, immediately adjust matrix pH to < 3.0.

    • Reagent: 5% Formic Acid (FA) or 0.1M HCl.

    • Why: Acidification protonates nucleophiles (reducing reactivity) and stabilizes the amide bond against hydrolysis.

  • Liquid-Liquid Extraction (LLE):

    • Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

    • Ratio: 1:4 (Sample:Solvent).

    • Procedure: Vortex vigorously for 3 minutes. Centrifuge at 4,000 x g for 10 mins at 4°C.

    • Why: LLE physically separates the analyte from bulk proteins (albumin) faster than SPE, minimizing the "time-to-extraction" window where covalent binding occurs.

  • Reconstitution:

    • Evaporation: Dry the organic layer under nitrogen at ambient temperature (Do not heat >35°C; heat accelerates degradation).

    • Solvent: 90:10 Water:Acetonitrile + 0.1% Formic Acid.

Visual Workflow:

SamplePrep cluster_0 Phase 1: Stabilization cluster_1 Phase 2: Extraction Start Biological Sample (Plasma/Urine) Acid Add 5% Formic Acid (Target pH < 3.0) Start->Acid Immediate React STOP: Nucleophilic Attack Blocked Acid->React LLE LLE with Ethyl Acetate (1:4 Ratio) Acid->LLE Spin Centrifuge 4000g @ 4°C LLE->Spin Dry N2 Dry Down (Max 35°C) Spin->Dry Ready Ready for LC-MS/MS Dry->Ready Reconstitute (Acidic Mobile Phase)

Caption: Stabilization workflow emphasizing immediate acidification to block nucleophilic attack before extraction.

Module 2: LC-MS/MS Optimization (The Sensitivity Protocol)

Objective: Maximize ionization efficiency while separating the impurity from the parent drug (Paracetamol).

1. Chromatographic Conditions

The analyte is moderately polar. You must separate it from the parent drug (Paracetamol) which will be present in huge excess (if analyzing biological samples from dosed subjects) and cause ion suppression.

ParameterRecommendationRationale
Column C18 Core-Shell (e.g., Kinetex or Poroshell 120 EC-C18), 2.1 x 100mm, 1.7µm or 2.7µm.Core-shell particles provide UHPLC efficiency at lower backpressures, crucial for resolving the chloro-impurity from the parent drug.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the phenol protonated, improving retention on C18.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol can sometimes cause transesterification artifacts with reactive amides; ACN is safer.
Gradient Hold 5% B for 0.5 min; Ramp to 95% B over 5 min.A shallow gradient at the start is required to separate the more polar parent drug from the chloro-impurity.
2. Mass Spectrometry (MRM Transitions)

Mode: Electrospray Ionization (ESI) Positive

While phenolic compounds often fly well in Negative mode, the amide nitrogen and the chloro-group facilitate protonation in Positive mode (


).
  • Precursor Ion (

    
    ): 186.0 m/z  (based on 
    
    
    
    isotope).
  • Key Fragmentation Pathways:

    • Amide Cleavage: Loss of the chloroacetyl group (

      
      ) yields the 4-aminophenol cation.
      
    • Ketene Loss: Loss of ketene (

      
      ) is common in amides.
      

Optimized MRM Table:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanistic Origin
Quantifier 186.0 109.1 20 - 25Cleavage of amide bond (4-aminophenol core).
Qualifier 1 186.0144.010 - 15Loss of ketene (

).
Qualifier 2 188.0111.120 - 25

Isotope transition (Critical for confirmation).

Note: Always monitor the 188 -> 111 transition. The unique Chlorine isotopic ratio (3:1 for


:

) is the ultimate confirmation of peak identity in complex matrices.
Module 3: Troubleshooting & FAQ

Q1: My recovery is < 10% in plasma, but 90% in water. Why? A: You are losing analyte to protein binding during the extraction.

  • Diagnosis: The alpha-chloro group is alkylating albumin cysteine residues.

  • Fix: Ensure you acidify the plasma before adding any solvent. If that fails, add a "sacrificial nucleophile" like N-ethylmaleimide (NEM) to the collection tube to block free thiols on proteins, preventing them from reacting with your analyte.

Q2: I see the peak in the standard, but it disappears after 24 hours in the autosampler. A: The compound is hydrolyzing.

  • Fix: Ensure your autosampler is cooled to 4°C. Verify your reconstitution solvent is acidic (0.1% Formic Acid). Neutral or basic pH in the vial will accelerate hydrolysis of the chloroacetamide.

Q3: I have a huge interfering peak at the same retention time. A: Check for "Crosstalk" from Paracetamol (Acetaminophen).

  • Mechanism: Paracetamol (MW 151) is not the issue. However, if you are analyzing synthesis byproducts, 3-chloroparacetamol (ring chlorinated) has the exact same mass (MW 185.6) as your analyte (side-chain chlorinated).

  • differentiation: You must rely on retention time. The side-chain chlorinated species (your analyte) is generally less polar than the ring-chlorinated isomer. Use a slower gradient (0.1% B/min increase) to resolve them.

Troubleshooting Logic Tree:

Troubleshooting Problem Issue: Low Sensitivity / No Peak CheckStd Inject Pure Standard in Solvent Problem->CheckStd StdGood Standard Signal is Good? CheckStd->StdGood Yes InstIssue Instrument / Source Issue CheckStd->InstIssue No MatrixIssue Matrix Interference / Loss StdGood->MatrixIssue CheckpH Is Extract Acidic? MatrixIssue->CheckpH Check Extract pH SourceParam SourceParam InstIssue->SourceParam Optimize Source Temp (Too high degrades analyte) ProteinBind Cause: Covalent Binding Sol: Add Acid/NEM at Collection CheckpH->ProteinBind Yes Hydrolysis Cause: Chemical Hydrolysis Sol: Reconstitute in 0.1% FA CheckpH->Hydrolysis No

Caption: Decision tree for diagnosing sensitivity loss, distinguishing between instrumental failure and matrix reactivity.

References
  • Genotoxic Impurity Profiling:Assessment of potential genotoxic impurities in pharmaceutical development.

    • Source:

  • Analyte Characterization:Crystal structure and hydrogen bonding in this compound. (Confirming structural identity).

    • Source:

  • Reactivity Mechanism:Sulfamate Acetamides as Self-Immolative Electrophiles. (Comparison of chloroacetamide reactivity with thiols/GSH).

    • Source:

  • Analogous Method (Ranolazine Impurities): Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. (Methodology for similar chloro-acetamide impurities).[1][2][3][4]

    • Source:

Sources

Validation & Comparative

2-chloro-N-(4-hydroxyphenyl)acetamide versus other N-substituted acetamides in antibacterial assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-chloro-N-(4-hydroxyphenyl)acetamide against relevant N-substituted acetamide analogs in the context of antibacterial discovery.

Executive Summary

This compound represents a pharmacophore distinct from its parent compound, Paracetamol (N-(4-hydroxyphenyl)acetamide). While Paracetamol acts primarily as an analgesic/antipyretic with negligible antimicrobial activity, the introduction of an


-chloro substituent transforms the molecule into an alkylating agent capable of covalent interactions with bacterial enzymes.

This guide evaluates its efficacy relative to non-chlorinated analogs and lipophilic derivatives, highlighting its utility as a cysteine-targeting probe in antibacterial research.

Chemical Profile & Mechanism of Action

The defining feature of this compound is the


-haloacetamide warhead . Unlike simple N-substituted acetamides, the 2-chloro derivative possesses an electrophilic carbon adjacent to the carbonyl group.
Mechanism: Covalent Inhibition

The antibacterial mechanism relies on the alkylation of nucleophilic residues (primarily Cysteine thiols ) within essential bacterial enzymes (e.g., FabH, MurA).

  • Reaction Type:

    
     Nucleophilic Substitution.
    
  • Target: The thiol (-SH) group of the bacterial enzyme attacks the

    
    -carbon, displacing the chloride ion.
    
  • Result: Irreversible covalent modification of the enzyme, leading to loss of function.

Figure 1: Mechanism of Action & SAR Logic

MoA cluster_SAR Structure-Activity Relationship (SAR) Compound This compound (Electrophile) Complex Covalent Adduct (Enzyme Inactivation) Compound->Complex SN2 Attack (Cl- Displacement) Target Bacterial Enzyme (Cysteine-SH Nucleophile) Target->Complex Thiol Alkylation Warhead α-Chloro Group (Essential for Potency) Ring 4-OH Phenyl Ring (Modulates Solubility)

Caption: The


-chloro "warhead" enables covalent bonding to bacterial targets, a mechanism absent in non-chlorinated acetamides.
Comparative Efficacy Data

The following data summarizes the performance of this compound against key comparators. Data is synthesized from structure-activity relationship (SAR) studies of N-aryl-2-chloroacetamides.[1]

Table 1: The "Warhead" Effect (Chlorinated vs. Non-Chlorinated)

Comparison demonstrating the necessity of the


-chloro group for antibacterial activity.
CompoundStructureS. aureus (Gram+) ActivityE. coli (Gram-) ActivityMechanistic Insight
This compound Cl-CH₂-CO-NH-Ar-OHActive (MIC: 25-50 µg/mL)Moderate Electrophilic warhead enables enzyme alkylation.
N-(4-hydroxyphenyl)acetamide (Paracetamol)CH₃-CO-NH-Ar-OHInactive (>500 µg/mL)Inactive Lacks electrophile; cannot covalently inhibit bacterial enzymes.
Table 2: Substituent Effects (Hydrophilic vs. Lipophilic)

Comparison of the target compound (4-OH) against lipophilic analogs to assess membrane permeability.

Substituent (Para-position)Electronic EffectLipophilicity (LogP)Relative Potency (Gram+)Interpretation
4-OH (Target) Electron DonatingLow (~0.5)Moderate High water solubility limits passive diffusion through bacterial membranes.
4-Cl Electron WithdrawingHigh (~2.5)High Increased lipophilicity enhances membrane penetration; stronger antibacterial effect.
4-F Electron WithdrawingMedium (~1.5)High Balance of size and lipophilicity often yields optimal potency.
H (Unsubstituted) NeutralMedium (~1.2)Baseline Standard activity reference.

Key Insight: While the 4-OH group (target compound) provides a handle for hydrogen bonding and water solubility, it generally reduces potency compared to 4-Cl or 4-F analogs due to poorer penetration of the bacterial phospholipid bilayer.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

A. Synthesis (Chloroacetylation)

Objective: Synthesize this compound from 4-aminophenol.

  • Reagents: 4-aminophenol (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM) or Acetone.

  • Procedure:

    • Dissolve 4-aminophenol in anhydrous DCM at 0°C.

    • Add Triethylamine (base to scavenge HCl).

    • Add Chloroacetyl chloride dropwise over 30 minutes (Exothermic reaction).

    • Stir at room temperature for 4 hours.

    • Workup: Wash with dilute HCl (to remove unreacted amine) and water. Dry organic layer over MgSO₄.

    • Recrystallization: Ethanol/Water mixture.

  • Validation: Confirm structure via ¹H-NMR (Look for singlet at ~4.0-4.2 ppm for Cl-CH₂).[2]

B. Antibacterial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

Figure 2: Assay Workflow

Workflow Step1 1. Stock Preparation Dissolve cmpd in DMSO (Final conc <1%) Step3 3. Serial Dilution 96-well plate (Range: 500 - 0.5 µg/mL) Step1->Step3 Step2 2. Inoculum Prep Adjust bacteria to 0.5 McFarland Std Step2->Step3 Step4 4. Incubation 37°C for 18-24h Step3->Step4 Step5 5. Readout Visual turbidity or OD600 measurement Step4->Step5

Caption: Standardized Broth Microdilution workflow for MIC determination.

Critical Protocol Notes:

  • Solvent Control: Ensure DMSO concentration does not exceed 1% in the final well, as DMSO itself can be bacteriostatic.

  • Positive Control: Use Ciprofloxacin or Chloramphenicol.

  • Negative Control: Sterile broth + DMSO.

Safety & Toxicity Considerations

Warning: Unlike Paracetamol, This compound is a potent alkylating agent.

  • Cytotoxicity: It can alkylate mammalian proteins and DNA, leading to potential cytotoxicity and mutagenicity.

  • Handling: Use double gloves and work in a fume hood.

  • Selectivity Index: In drug development, calculate the Selectivity Index (

    
    ). While effective against bacteria, its safety margin is typically narrower than non-alkylating antibiotics.
    
References
  • Crystal structure and H-bonding

    • Title: this compound.[3][4][5][6]

    • Source: IUCrData (2024).[3]

    • URL:[Link]

  • SAR of Chloroacetamides

    • Title: Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests.
    • Source: Arh Hig Rada Toksikol (2020).[7][8]

    • URL:[Link]

  • Synthesis & Activity

    • Title: Synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide and this compound and study of their antimicrobial activity.
    • Source: JournalNX (2020).
    • URL:[Link]

  • Comparative Mechanism (Fungal)

    • Title: Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae.[9][10] (Discusses chloro-substitution effect).

    • Source: Microbial Drug Resistance (2020).[5][8][11]

    • URL:[Link]

Sources

Comparative Toxicity & Mechanistic Profiling: 2-Chloro-N-(4-hydroxyphenyl)acetamide vs. Acetaminophen (APAP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative toxicological analysis of 2-chloro-N-(4-hydroxyphenyl)acetamide (hereafter referred to as 2-Cl-APAP ) and its parent analogue, Acetaminophen (APAP/Paracetamol).

While APAP is a widely used analgesic that exhibits hepatotoxicity only upon metabolic activation, 2-Cl-APAP represents a class of


-haloacetanilides acting as direct alkylating agents . This guide elucidates the structural basis for this divergence, details the distinct mechanisms of hepatic injury, and provides validated experimental protocols for differentiating these toxicity profiles in drug discovery workflows.

Structural Basis of Toxicity

The fundamental difference in toxicity profiles stems from a single atomic substitution on the acetamide side chain.

Chemical Identity[1][2][3]
  • Acetaminophen (APAP):

    
    -(4-hydroxyphenyl)acetamide.[1][2][3][4]
    
    • Reactivity: Chemically stable under physiological conditions. Requires enzymatic oxidation (CYP450) to generate the electrophilic metabolite

      
      -acetyl-
      
      
      
      -benzoquinone imine (NAPQI).
  • 2-Cl-APAP: 2-chloro-

    
    -(4-hydroxyphenyl)acetamide.[1][3][4]
    
    • Reactivity: Contains an

      
      -chloroacetamide motif (
      
      
      
      ). The chlorine atom serves as a leaving group, rendering the adjacent methylene carbon highly electrophilic. This allows for direct
      
      
      alkylation
      of nucleophiles (e.g., cysteine thiols) without metabolic activation.
Comparative Physicochemical Properties
FeatureAcetaminophen (APAP)2-Cl-APAPToxicological Implication
Electrophilicity Low (Parent); High (Metabolite)High (Intrinsic)2-Cl-APAP can deplete Glutathione (GSH) immediately upon exposure.
Metabolic Requirement Obligate: Requires CYP2E1/3A4None: Direct chemical reactivity2-Cl-APAP toxicity is less dependent on P450 induction states.
Primary Target Mitochondrial Proteins (via NAPQI)Cytosolic & Mitochondrial ThiolsBoth target protein thiols, but kinetics differ significantly.
Leaving Group None (in parent form)Chloride (

)
Facilitates irreversible covalent binding to proteins.

Mechanistic Divergence: Metabolic vs. Direct Toxicity

Understanding the mechanism is critical for designing safety assays. APAP toxicity is "delayed" by the requirement for metabolism, whereas 2-Cl-APAP toxicity is "immediate" and chemical-driven.

The APAP Pathway (Indirect)

APAP is primarily metabolized via glucuronidation and sulfation (safe pathways). A minor fraction is oxidized by CYP2E1 to NAPQI. Under overdose conditions, NAPQI depletes cellular Glutathione (GSH). Once GSH is exhausted, NAPQI covalently binds to cysteine residues on mitochondrial proteins, leading to oxidative stress and necrosis.

The 2-Cl-APAP Pathway (Direct)

The


-chloroacetamide group mimics the reactivity of iodoacetamide (a standard cysteine blocking reagent). It directly attacks the sulfhydryl (-SH) groups of GSH and cellular proteins. This bypasses the rate-limiting step of CYP450 activation, potentially causing toxicity in tissues with low CYP activity but high protein content.
Pathway Visualization

The following diagram illustrates the converging endpoints but distinct initiation pathways of the two compounds.

ToxicityPathways APAP Acetaminophen (APAP) CYP CYP2E1 / CYP3A4 (Liver Microsomes) APAP->CYP Bioactivation (Slow) Cl_APAP 2-Cl-APAP (Direct Electrophile) GSH Cellular Glutathione (GSH) Pool Cl_APAP->GSH Direct Alkylation (Fast) Adducts Covalent Protein Binding (Cys-S-Conjugates) Cl_APAP->Adducts Direct Attack NAPQI NAPQI (Reactive Metabolite) CYP->NAPQI NAPQI->GSH Depletion NAPQI->Adducts Direct Attack GSH->Adducts When GSH Exhausted Toxicity Mitochondrial Dysfunction & Necrosis Adducts->Toxicity

Figure 1: Mechanistic comparison showing APAP's reliance on bioactivation versus 2-Cl-APAP's direct alkylation pathway.

Experimental Profiling Protocols

To objectively compare these compounds, researchers must utilize assays that distinguish between metabolism-dependent and metabolism-independent toxicity.

Protocol A: Cell-Free Glutathione (GSH) Depletion Assay

Objective: Determine intrinsic chemical reactivity (Direct Alkylator status). Rationale: If a compound depletes GSH in a test tube without microsomes, it is a direct toxin (2-Cl-APAP). If it requires microsomes, it is a pro-toxin (APAP).

Materials:

  • Phosphate Buffer (PBS, pH 7.4)

  • Reduced Glutathione (GSH, 1 mM stock)

  • Test Compounds (APAP and 2-Cl-APAP, 10 mM in DMSO)

  • DTNB Reagent (Ellman’s Reagent)

  • Human Liver Microsomes (HLM) - Optional for Arm 2

  • NADPH Regenerating System - Optional for Arm 2

Workflow:

  • Preparation: Prepare two reaction sets:

    • Set A (Chemical): PBS + GSH (100 µM) + Compound (10-500 µM).

    • Set B (Metabolic): PBS + GSH (100 µM) + HLM (0.5 mg/mL) + NADPH + Compound.

  • Incubation: Incubate at 37°C for 0, 15, 30, and 60 minutes.

  • Quenching: Add equal volume of ice-cold methanol to precipitate proteins (if HLM used). Centrifuge (10,000 x g, 5 min).

  • Measurement: Transfer supernatant to a 96-well plate. Add DTNB solution. Measure Absorbance at 412 nm.

  • Analysis: Plot % GSH remaining vs. Time.

Expected Results:

  • 2-Cl-APAP: Rapid GSH depletion in both Set A and Set B.

  • APAP: No depletion in Set A; Time-dependent depletion in Set B (requires CYP).

Protocol B: Differential Cytotoxicity in HepaRG Cells

Objective: Compare cellular toxicity in metabolically competent cells. Rationale: HepaRG cells express high levels of CYP2E1 (unlike HepG2), making them suitable for APAP comparison.

  • Seeding: Seed differentiated HepaRG cells in 96-well plates (50,000 cells/well).

  • Treatment: Treat cells with increasing concentrations (0–10 mM) of APAP and 2-Cl-APAP for 24 hours.

    • Control Arm: Co-treat with 1-aminobenzotriazole (1-ABT, 1 mM), a broad-spectrum P450 inhibitor.

  • Readout: Measure LDH release (necrosis marker) or ATP content (viability).

  • Interpretation:

    • APAP: Toxicity is blocked by 1-ABT (confirms metabolic requirement).

    • 2-Cl-APAP: Toxicity is unaffected or minimally affected by 1-ABT (confirms direct mechanism).

Data Summary & Comparative Metrics

The following table summarizes the expected toxicological profile based on structure-activity relationships (SAR) and literature precedents regarding


-chloroacetanilides.
MetricAcetaminophen (APAP)2-Cl-APAP
Mechanism of Action Bioactivation to Quinone Imine (NAPQI)Direct Alkylation (

)
Covalent Binding Arylation of proteins (Ring-C binding)Alkylation of proteins (Side-chain binding)
GSH Interaction Conjugation via Glutathione-S-Transferase (GST)Spontaneous chemical conjugation
Antidote Efficacy NAC (N-acetylcysteine): Highly effective if given early (replenishes GSH).NAC: Effective as a scavenger, but reaction kinetics may be too fast for complete rescue in overdose.
Risk Profile Hepatotoxic (Centrilobular necrosis)Hepatotoxic + Potential for contact dermatitis/irritation (due to direct reactivity).

References

  • Blas-Lainez, G., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.[5] European Journal of Medicinal Chemistry.

    • Context: Identifies this compound (referred to as Compound 6)
  • El Moutaouakil, A. A., et al. (2024). this compound.[1][3] IUCrData.[3]

    • Context: Provides the definitive crystal structure and confirms the non-planar conformation of the acetamide group, relevant for binding affinity studies.
  • Vermeulen, N. P., et al. (1992). Structure-activity relationships in the hepatotoxicity of paracetamol and its analogues. Drug Metabolism Reviews.

    • Context: Foundational review establishing the link between chemical structure, metabolic activation, and covalent binding in APAP analogues.
  • Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: pathways of acetaminophen metabolism and pharmacokinetics. Pharmacogenetics and Genomics.

    • Context: Authoritative mapping of the APAP activation pathway (CYP2E1/NAPQI) used as the control model in this guide.

Sources

Validation of 2-Chloro-N-(4-hydroxyphenyl)acetamide as a Toxicological Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Professionals, and Toxicologists

Executive Summary: The Case for Specificity

In the landscape of pharmaceutical impurity profiling and toxicology, 2-chloro-N-(4-hydroxyphenyl)acetamide (CAS 2153-11-9)—often referred to as N-chloroacetyl-4-aminophenol—occupies a critical niche. Unlike its ring-chlorinated isomer (Paracetamol Impurity C), this compound features a highly reactive


-chloroacetamide moiety. This structural distinction shifts its behavior from a passive contaminant to a potent alkylating agent , necessitating a validation strategy distinct from standard oxidative stress biomarkers like NAPQI (N-acetyl-p-benzoquinone imine).

This guide validates this compound as a Safety and Nephrotoxicity Biomarker , specifically for monitoring synthesis process failures and non-oxidative renal injury mechanisms.

Comparative Analysis: Target vs. Alternatives

To validate this compound as a biomarker, we must benchmark it against established markers of Acetaminophen (APAP) toxicity and related impurities.

Table 1: Comparative Biomarker Profile

FeatureTarget: this compound Alternative A: Paracetamol Impurity C Alternative B: APAP-Cys (Protein Adduct)
CAS Number 2153-11-93964-54-3N/A (Adduct)
Structure Cl on Acetyl group (

-carbon)
Cl on Phenyl ring (position 3)Cysteine bound to ring
Reactivity High (Direct Alkylating Agent)Low (Stable metabolite)Stable post-formation
Toxicity Mechanism Direct covalent binding to cellular nucleophiles (DNA/Proteins) via

reaction.
Weak toxicity; primarily an environmental/wastewater marker.Oxidative stress (NAPQI) indicator.
Primary Organ Target Kidney (Proximal Tubule) & LiverSystemic / EnvironmentalLiver (Centrilobular)
Detection Window Short (Rapidly reacts with Glutathione)Long (Persistent)Medium (Days)
Regulatory Status Genotoxic Impurity (GTI) - Requires ppm level control.Pharmacopoeial Impurity (Limit < 0.05%).[1][2]Clinical Biomarker.[3]
Mechanistic Validation (The "Why")

Understanding the causality is the first step in validation. While standard APAP toxicity is driven by CYP450-mediated oxidation to NAPQI, this compound acts as a direct electrophile.

Pathway Diagram: Origin and Toxicity Mechanisms

The following diagram illustrates the divergent pathways of the target biomarker versus standard APAP metabolism.

ToxicityPathways APAP Acetaminophen (Parent Drug) ImpurityC Impurity C (Ring-Chlorinated) APAP->ImpurityC Chlorination (Wastewater/Env) Oxidation CYP450 Oxidation APAP->Oxidation Target This compound (Target Biomarker) Alkylation Direct Alkylation (Sn2) Target->Alkylation Reactive Cl-CH2 NAPQI NAPQI (Reactive Metabolite) LiverTox Hepatotoxicity (Oxidative Stress) NAPQI->LiverTox GSH Depletion Oxidation->NAPQI RenalTox Nephrotoxicity (Direct Binding) Alkylation->RenalTox Covalent Binding

Figure 1: Divergent toxicity pathways.[4] The target biomarker (Red) bypasses metabolic activation, causing direct alkylation, distinct from the NAPQI pathway (Yellow).

Experimental Validation Protocols

To establish this compound as a reliable biomarker, the following self-validating protocols must be employed. These protocols distinguish the target from its isomers.

Protocol A: LC-MS/MS Quantification in Biofluids

Objective: Differentiate this compound from Impurity C (isobaric interference) in plasma or urine.

  • Sample Preparation (Solid Phase Extraction):

    • Condition HLB cartridges with Methanol (1 mL) followed by Water (1 mL).

    • Load 200 µL plasma (spiked with internal standard Acetaminophen-d4).

    • Wash with 5% Methanol in water (removes polar interferences).

    • Elute with 100% Acetonitrile. Evaporate and reconstitute in Mobile Phase A.

  • Chromatographic Separation (Critical Step):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

    • Differentiation Logic: The target (

      
      -chloro) is less lipophilic than Impurity C (ring-chloro) due to the polarizability of the carbonyl-adjacent chlorine.
      
    • Gradient: 0-2 min (5% B), 2-8 min (5% -> 95% B). Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Mass Spectrometry (MRM Mode):

    • Precursor Ion: m/z 186.03 [M+H]+

    • Target Transition: 186.0 -> 109.1 (Loss of chloroacetyl group, specific to target).

    • Impurity C Transition: 186.0 -> 144.0 (Loss of acetyl group, retaining ring Cl).

    • Validation Check: If the 144.0 fragment dominates, you are detecting Impurity C, not the target.

Protocol B: In Vitro Cytotoxicity Validation

Objective: Confirm the biomarker correlates with renal injury.

  • Cell Line: HK-2 (Human Kidney 2) proximal tubular cells.

  • Treatment: Incubate cells with Target (0–100 µM) vs. APAP (0–10 mM) for 24h.

  • Readout: LDH Release (Membrane integrity) and MTT Assay (Metabolic activity).

  • Causality Check: Pre-treat with N-acetylcysteine (NAC).

    • Result: NAC should significantly attenuate APAP toxicity (GSH replenishment) but may have less effect on the Target if rapid direct alkylation occurs before GSH conjugation.

Workflow Visualization

The following diagram outlines the validation pipeline for a new lot of pharmaceutical substance or a biological sample.

ValidationWorkflow Sample Sample Input (Drug Substance or Urine) Extraction SPE Extraction (HLB Cartridge) Sample->Extraction LC UPLC Separation (C18 Column) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Decision Transition Check 186 -> 109 vs 186 -> 144 MS->Decision ResultA Target Confirmed (Process Impurity/Toxicity) Decision->ResultA Dominant 109 fragment ResultB Impurity C Confirmed (Chlorination Artifact) Decision->ResultB Dominant 144 fragment

Figure 2: Analytical decision tree for differentiating the target biomarker from isobaric impurities.

References
  • European Directorate for the Quality of Medicines. (2024). Paracetamol: Control of Related Substances. European Pharmacopoeia (Ph.[2] Eur.) 11th Edition. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16324, this compound.Link

  • Bedner, M., & MacCrehan, W. A. (2006).[2] Transformation of acetaminophen by chlorination produces toxic chloroform and 1,4-benzoquinone. Environmental Science & Technology. (Demonstrates formation of chlorinated byproducts). Link

  • Sigma-Aldrich. (2024). Product Specification: this compound (AldrichCPR).[5]Link[5]

  • Gowda, B. T., et al. (2008). Crystal structure and conformation of N-(aryl)-2-chloroacetamides. (Structural data for isomer differentiation). Link

Sources

Benchmarking Analytical Strategies for the Genotoxic Impurity 2-Chloro-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N-(4-hydroxyphenyl)acetamide (also known as N-chloroacetyl-4-aminophenol) is a critical process-related impurity in the synthesis of Paracetamol (Acetaminophen). Unlike the common degradation product 4-aminophenol, this molecule contains an


-chloroacetamide moiety, a structural alert for alkylating activity and potential genotoxicity. Consequently, under ICH M7  guidelines, it requires control at trace levels (often <10-20 ppm) rather than the standard 0.05-0.10% limits applied to non-mutagenic impurities.

This guide provides an inter-laboratory validation framework comparing HPLC-UV (the industry workhorse) against LC-MS/MS (the necessary evolution for trace analysis) and GC-MS . We demonstrate that while HPLC-UV is sufficient for process intermediates, it fails the reproducibility requirements for final product release at ppm levels, necessitating a shift to mass spectrometry.

The Analyte & Risk Profile

  • Target Molecule: this compound[1][2]

  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [3]
    
  • Origin: Arises from the reaction of 4-aminophenol with chloroacetyl chloride (an alternative acylating agent) or as a byproduct of incomplete reduction in specific synthetic pathways.

  • Toxicological Concern: The reactive chloroacetyl group (

    
    ) is an alkylating agent capable of reacting with DNA bases.
    
  • Regulatory Threshold: Based on the Threshold of Toxicological Concern (TTC) for mutagenic impurities, the limit is typically 1.5 µ g/day . For a max daily dose of Paracetamol (3-4 g), the concentration limit drops to ~0.5 ppm .

Comparative Method Analysis

We benchmark three analytical approaches. The selection depends strictly on the Limit of Quantitation (LOQ) required by the specific drug application.

Method A: RP-HPLC-UV (High Performance Liquid Chromatography - UV Detection)
  • Status: The standard for "Related Substances" testing.

  • Mechanism: Separation on C18 columns; detection at 245 nm.

  • Limitation: The molar extinction coefficient of the impurity is similar to the API. At <50 ppm, the signal-to-noise ratio (S/N) drops, and the massive Paracetamol peak tail can mask this impurity.

  • Verdict: Suitable for intermediate testing, not final API release for genotoxic compliance.

Method B: LC-MS/MS (Triple Quadrupole Mass Spectrometry)
  • Status: The Gold Standard for Genotoxic Impurities (GTIs).

  • Mechanism: Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

  • Selectivity: The transition

    
     186 
    
    
    
    109 (loss of chloroacetyl group) eliminates matrix interference.
  • Verdict: Mandatory for sub-10 ppm analysis.

Method C: GC-MS (Gas Chromatography - Mass Spectrometry)[4]
  • Status: Alternative.

  • Mechanism: Requires derivatization (e.g., BSTFA) to cap the hydroxyl and amide protons.

  • Limitation: Derivatization introduces variability (incomplete reaction) and thermal instability risks.

  • Verdict: Not recommended for routine QC due to low throughput and higher %RSD.

Table 1: Performance Metrics Comparison
FeatureMethod A: HPLC-UVMethod B: LC-MS/MSMethod C: GC-MS (Derivatized)
LOD (Limit of Detection) ~50 ppm0.1 ppm1.0 ppm
LOQ (Limit of Quantitation) ~150 ppm0.5 ppm5.0 ppm
Linearity (

)
>0.99 (High range)>0.999 (Trace range)>0.98
Inter-Lab Precision (%RSD) <2.0% (at 500 ppm)<5.0% (at 1 ppm)>10% (Variable)
Sample Prep Time Low (Dilute & Shoot)Low (Dilute & Shoot)High (Reaction required)
Cost Per Sample $

$

Inter-Laboratory Validation Protocol

To ensure the method is robust enough for global supply chains, we define a Co-Validation Protocol compliant with ICH Q2(R2) . This protocol is designed to be executed across three distinct laboratories (Site A, Site B, Site C) using different instrument vendors (e.g., Agilent, Waters, Thermo) to test Robustness and Reproducibility.

The Workflow

The following diagram illustrates the logical flow of the validation campaign, ensuring data integrity before statistical pooling.

ValidationWorkflow cluster_execution Parallel Execution (n=6 replicates) Start Validation Planning (ICH Q2 R2) LabA Lab A (LC-MS/MS Vendor X) Start->LabA LabB Lab B (LC-MS/MS Vendor Y) Start->LabB LabC Lab C (LC-MS/MS Vendor Z) Start->LabC DataReview Data Integrity Check (SST Compliance) LabA->DataReview Raw Data LabB->DataReview LabC->DataReview StatAnalysis Statistical Analysis (ANOVA / Horwitz Ratio) DataReview->StatAnalysis Pass Decision Method Transferable? StatAnalysis->Decision Decision->Start No (Refine Method) Report Final Validation Report Decision->Report Yes (RSD < 10%)

Caption: Inter-laboratory validation workflow ensuring cross-vendor reproducibility.

Detailed Experimental Protocol (LC-MS/MS)

Objective: Validate the quantification of this compound at 1.0 ppm relative to Paracetamol (10 mg/mL).

Step 1: Chromatographic Conditions

  • Column: C18, 100 x 2.1 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (5 min) 
    
    
    
    5% B (Re-equilibration).
  • Flow Rate: 0.4 mL/min.

Step 2: Mass Spectrometry Parameters

  • Source: ESI Positive Mode.

  • MRM Transition:

    • Quantifier:

      
       (Collision Energy: 20 eV).
      
    • Qualifier:

      
       (Collision Energy: 35 eV).
      
  • Dwell Time: 50 ms.

Step 3: Sample Preparation

  • Diluent: Water:Methanol (90:10).

  • Stock Solution: Dissolve 10 mg of impurity standard in 100 mL methanol.

  • Test Sample: Dissolve 500 mg Paracetamol API in 50 mL diluent (10 mg/mL).

  • Spiking: Spike the Test Sample with Stock Solution to achieve 0.5 ppm, 1.0 ppm, and 1.5 ppm concentrations.

Step 4: Validation Sets (Per Lab)

  • Specificity: Inject blank, placebo, and unspiked API. (Requirement: No interference at retention time).

  • Linearity: 5 levels from LOQ to 150% of target limit.

  • Accuracy/Recovery: 3 replicates at 3 levels (LOQ, 100%, 150%).

  • Precision: 6 injections at 100% limit (1.0 ppm).

Experimental Data: Inter-Lab Case Study

The following data simulates a validation study comparing the Intermediate Precision of Method A (HPLC-UV) vs. Method B (LC-MS/MS) at a concentration of 20 ppm (a borderline range for UV, easy for MS).

Table 2: Inter-Laboratory Reproducibility Results (Target: 20 ppm)
ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)
Lab 1 Mean (n=6) 18.2 ppm19.8 ppm
Lab 2 Mean (n=6) 23.5 ppm20.1 ppm
Lab 3 Mean (n=6) 16.8 ppm19.5 ppm
Global Mean 19.5 ppm19.8 ppm
Inter-Lab %RSD 17.8% 1.5%
Horwitz Ratio (HorRat) 1.9 (Acceptable but high)0.2 (Excellent)

Analysis:

  • Method A (UV): Failed to provide consistent results across labs. The high %RSD (17.8%) is likely due to baseline noise integration differences and minor co-eluting matrix peaks that UV cannot distinguish.

  • Method B (MS): Demonstrated superior robustness. The specific mass transition filters out the matrix, resulting in high agreement (1.5% RSD) between laboratories.

Decision Matrix for Method Selection

When should you invest in the LC-MS/MS methodology? Use this decision logic.

DecisionMatrix Input Required Limit (LOQ) Check1 > 500 ppm? Input->Check1 Check2 > 50 ppm? Check1->Check2 No ResUV Use HPLC-UV (Standard) Check1->ResUV Yes ResUPLC Use UPLC-PDA (High Sensitivity) Check2->ResUPLC Yes ResMS Use LC-MS/MS (Required) Check2->ResMS No (Genotoxic Trace)

Caption: Decision tree for selecting analytical techniques based on regulatory limits.

References

  • ICH Q2(R2) . "Validation of Analytical Procedures." International Council for Harmonisation, 2023. [Link]

  • ICH M7(R1) . "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. [Link]

  • Bakyalakshmi, G., et al. "Method Development and Simultaneous Estimation of Acetaminophen and Its Related Substance by Liquid Chromatography Mass Spectrometry." World Journal of Pharmaceutical and Life Sciences, Vol 10, Issue 5, 2024.[4] [Link]

  • Hassan, S.A., et al. "Development and validation of chromatographic methods for simultaneous determination of paracetamol... quantification of p-aminophenol nephrotoxic impurity using lc– ms/ms ." Journal of Chromatographic Science, 2020.[5] [Link]

  • El Moutaouakil, A., et al. "this compound."[1] IUCrData, 2024. (Structural confirmation of the impurity). [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-chloro-N-(4-hydroxyphenyl)acetamide

[1][2][3][4][5]

Chemical Profile & Risk Assessment

Senior Scientist Note: Do not treat 2-chloro-N-(4-hydroxyphenyl)acetamide merely as "organic waste." As an alpha-chloroacetamide, it functions as an alkylating agent.[1][2] Its electrophilic carbon (adjacent to the chlorine) can react with nucleophilic centers in biological macromolecules (DNA, proteins), posing genotoxic and cytotoxic risks.[1][2] Furthermore, improper disposal can lead to hydrolysis, releasing 4-aminophenol (nephrotoxic) and chloroacetic acid (corrosive).[1][2][3][4]

Physiochemical & Hazard Summary
ParameterDataOperational Implication
CAS Number 17194-82-0Use for waste manifesting.[1][2][3][4]
Molecular Formula C₈H₈ClNO₂Halogenated organic (requires specific incineration).[1][2][3][4]
Physical State Solid (Crystalline)Dust inhalation risk; requires particulate containment.[1][2][3][4]
GHS Classification Acute Tox. 3 (Oral) , Skin Irrit. 2, Eye Dam. 1High toxicity; Zero-contact handling required.[2][3][4]
Reactivity Hydrolytically unstable in basic mediaCRITICAL: Segregate from alkalis/bases.[1][2][3][4]

Operational Handling & Segregation Strategies

To ensure a self-validating safety system, handling protocols must physically prevent common errors (e.g., mixing with incompatible streams).[1][2][3]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient due to the permeation potential of halogenated organics.[1][2]

  • Hand Protection: Double-gloving required.[1][2]

    • Inner Layer: Nitrile (0.11 mm).[1][2]

    • Outer Layer: Nitrile (minimum 0.11 mm) or Laminate film (Silver Shield) for prolonged handling.[1][2]

  • Respiratory: N95/P2 particulate respirator (minimum) for solid weighing; Fume hood required for solution preparation.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][2] Face shield recommended if handling >10g.[1][2]

Waste Segregation Logic

The most common accident involving this compound is inadvertent mixing with basic waste streams (e.g., sodium hydroxide washes), triggering rapid hydrolysis and heat generation.[2][4]

Storage Rule: Store waste containers in a secondary containment tray clearly marked: "HALOGENATED ORGANIC - NO BASES."

Disposal Workflow (Step-by-Step)

A. Solid Waste (Pure Substance)

Applicability: Expired reagents, synthesis solids, contaminated weighing boats.[2]

  • Containment: Do not empty loose powder into a general carboy. Place the solid material inside a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label detailing:

    • Chemical Name: this compound.[1][2][3][4][5][6]

    • Hazard Checkbox: Toxic , Irritant .[2][4][6]

    • Constituents: 100% Halogenated Organic.[1][2]

  • Disposal Path: Transfer to the facility's High-Temperature Incineration stream.[1][2]

    • Why: Incineration at >1000°C with flue gas scrubbing is the only method that guarantees destruction of the chlorinated moiety without generating dioxins.[1][2][4]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Solvents containing the compound (e.g., HPLC waste, reaction filtrates).[1][2][4]

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Halogenated Waste" drum (usually HDPE or lined steel).[1][2]

  • pH Check (The Self-Validating Step): Before adding to the waste drum, dip a pH strip into the waste solution.[1][2]

    • Requirement: pH must be Neutral (6-8) or slightly Acidic (<6).[1][2]

    • Action: If Basic (>8), neutralize carefully with dilute acetic acid before transfer to prevent drum pressurization.[2]

  • Transfer: Pour into the Halogenated Solvent Waste container.

    • Never pour into the "Aqueous" or "Non-Halogenated" waste streams.[1][2][4]

C. Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for disposing of this compound to prevent cross-contamination.

DisposalLogicStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Weighing Boats)StateCheck->SolidLiquidLiquid Waste(Solvent Solutions)StateCheck->LiquidPackSolidPack in Wide-MouthHDPE JarSolid->PackSolidpHCheckVALIDATION STEP:Check pH (Must be < 8)Liquid->pHCheckIncinerationHigh-Temp Incineration(Licensed Facility)PackSolid->Incineration Direct TransferSegregationSegregate: HalogenatedOrganic Waste StreampHCheck->Segregation pH VerifiedSegregation->Incineration

Caption: Operational decision tree ensuring proper segregation of solid and liquid waste streams prior to incineration.

Spill Management & Decontamination

Emergency Protocol: In the event of a powder spill outside a containment hood.

  • Evacuate & PPE: Clear the immediate area. Don full PPE (Double nitrile gloves, N95 respirator, goggles).[2][4]

  • Dry Containment:

    • Do NOT wet the powder (avoids spreading a toxic solution).[1][2]

    • Cover the spill with a dry absorbent pad or vermiculite to suppress dust.[1][2][4]

    • Gently sweep/scoop into a disposable container using a dustpan dedicated to hazardous waste.[1][2]

  • Surface Decontamination (The Chemical Logic):

    • Once solids are removed, wipe the surface with a solvent in which the compound is soluble (e.g., Ethanol or Acetone).[1][2][4]

    • Follow up: Wash with soap and water.[1][2][7][8]

    • Avoid: Do not use strong bleach or ammonia immediately, as this may generate complex chlorinated byproducts.[2][4]

  • Verification (Self-Validation):

    • Swipe the area with a filter paper disc moistened with ethanol.[1][2][4]

    • Check under UV light (254 nm).[1][2] The aromatic ring often fluoresces or absorbs strongly.[1][2][4] If a dark spot (absorption) or fluorescence is visible, re-clean.[2]

Understanding the Reactivity Hazard

Why do we strictly segregate this from bases? The diagram below details the hydrolysis pathway that creates secondary toxic hazards.

HydrolysisRiskCompoundThis compoundReactionHydrolysis(Exothermic)Compound->ReactionBaseStrong Base(OH-)Base->ReactionProduct14-Aminophenol(Nephrotoxic)Reaction->Product1Product2Chloroacetic Acid(Corrosive)Reaction->Product2

Caption: Hydrolysis mechanism triggered by basic conditions, generating nephrotoxic and corrosive byproducts.[1][2][3][4]

References

  • PubChem. (n.d.).[1][2][6] this compound (Compound Summary). National Library of Medicine.[1][2][4] Retrieved January 29, 2026, from [Link][2][3][4]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2] Retrieved January 29, 2026, from [Link][2][3][4]

  • El Moutaouakil Ala Allah, A., et al. (2024).[1][2][7] Crystal structure of this compound.[1][2][3][4] IUCrData.[1][2] Retrieved January 29, 2026, from [Link]

Personal protective equipment for handling 2-chloro-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2153-11-9 Synonyms: N-(Chloroacetyl)-4-aminophenol; N-(4-Hydroxyphenyl)-2-chloroacetamide Physical State: White to beige crystalline powder

Executive Summary & Risk Analysis

The "Why" Behind the Protocol

Handling 2-chloro-N-(4-hydroxyphenyl)acetamide requires more than standard laboratory caution. As a Senior Application Scientist , I must highlight the specific structural hazard: the chloroacetyl moiety (


).

This functional group renders the molecule an alkylating agent . Unlike simple irritants, alkylating agents can covalently bind to nucleophilic sites on biological macromolecules (proteins and DNA). This creates two critical risks:

  • Potent Skin Sensitization: Repeated exposure, even at imperceptible levels, can trigger a permanent allergic immune response (Contact Dermatitis).

  • Ocular Damage: The electrophilic nature of the compound poses a risk of serious damage to corneal tissue upon contact.

This guide moves beyond generic advice, providing a containment strategy designed to isolate the operator from the alkylating potential of this compound.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the compound's solid state (dust risk) and its chemical reactivity (permeation risk).

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (minimum 5-8 mil) or NeopreneThe chloroacetyl group can permeate thin latex rapidly. Double gloving creates a sacrificial outer layer and a visual indicator for breach detection.
Ocular/Face Chemical Splash Goggles (Indirect Vent)Prohibited: Safety GlassesPowders drift. Safety glasses allow airborne particulates to bypass the lens and contact the eye. Goggles provide a sealed environment.
Respiratory N95/P100 Respirator (if outside hood)Preferred: Handling solely within Fume HoodInhalation of alkylating dusts allows direct systemic entry. Engineering controls (fume hood) are superior to wearable PPE.
Body Defense Lab Coat (Tyvek/Polypropylene) + Chemical Apron (if handling >10g)Cotton coats absorb liquids and hold them against the skin. Non-woven synthetics (Tyvek) shed particulates and resist wetting.
Operational Workflow: Step-by-Step

This protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was successful before proceeding.

Phase A: Preparation & Engineering Controls
  • Airflow Verification: Confirm Fume Hood face velocity is between 80–100 fpm (feet per minute).

    • Validation: Tape a Kimwipe to the sash; it should angle inward at 45° without fluttering violently (turbulence).

  • Static Control: This powder is prone to static charge. Use an anti-static gun or ionizer bar inside the hood to prevent powder scattering during transfer.

Phase B: Weighing & Solubilization
  • The "Boat-in-Jar" Technique:

    • Place the weighing boat inside a larger secondary glass jar.

    • Transfer the chemical into the boat while it is contained in the jar.

    • Why? If powder spills, it is contained in the jar, not the balance surface.

  • Solvent Addition:

    • Add solvent (e.g., DMSO, Ethanol) to the solid slowly.

    • Caution: Exothermic solvation is possible. Allow the vessel to stand for 1 minute before capping.

Phase C: Decontamination (The "Redundant Clean")
  • Primary Wipe: Wipe all surfaces (balance, tools) with a solvent-dampened tissue (Ethanol 70%).

  • Secondary Wipe: Wipe again with a fresh tissue.

  • Validation: Inspect the second tissue. If any residue is visible, repeat the cycle.

Visualizing the Safety Logic

The following diagram illustrates the critical decision points and barrier layers required for safe handling.

SafetyProtocol Risk Risk Assessment: Alkylating Potential Controls Engineering Controls: Fume Hood + Static Ionizer Risk->Controls Mitigate PPE PPE Donning: Double Nitrile + Goggles Controls->PPE Redundancy Handling Handling: Boat-in-Jar Technique PPE->Handling Execute Decon Decontamination: Two-Step Wipe Down Handling->Decon Clean Decon->Handling If Residue Found Waste Disposal: Halogenated Waste Stream Decon->Waste Segregate

Caption: Operational workflow emphasizing redundancy in engineering controls and decontamination verification.

Emergency Response & Disposal
Accidental Exposure
  • Skin Contact: Immediately strip contaminated gloves/clothing.[2] Wash skin with soap and water for 15 minutes.[2] Do not use alcohol on skin, as it may enhance dermal absorption of the chloro-compound.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek immediate medical attention (ophthalmology).

Waste Disposal Strategy
  • Classification: Segregate as Halogenated Organic Waste .

  • Incompatibility: Do NOT mix with strong oxidizers (e.g., nitric acid) or strong bases (e.g., sodium hydroxide), as this may trigger uncontrolled hydrolysis or exothermic reactions.

  • Container: High-density polyethylene (HDPE) or glass. Label clearly with "Toxic" and "Sensitizer."

References
  • Sigma-Aldrich. (n.d.). This compound Product Analysis. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). This compound (CAS 2153-11-9).[3][4] Retrieved from

  • Chemical Book. (2023). MSDS for this compound. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.